Nafamostat Mesylate
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
See also: Nafamostat (has active moiety).
Properties
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2.2CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;2*1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXKIZXIRHMPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046128 | |
| Record name | Nafamostat mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82956-11-4 | |
| Record name | Nafamostat mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester dimethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFAMOSTAT MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D2T74921W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nafamostat Mesylate: A Technical Guide to its Mechanism of Action on Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesylate is a synthetic, broad-spectrum serine protease inhibitor with significant therapeutic applications, including anticoagulation, anti-inflammatory effects, and potential antiviral activity.[1][2][3] Its efficacy stems from its ability to potently and reversibly inhibit a wide array of serine proteases, enzymes crucial to various physiological and pathological processes.[3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and offers visual representations of the key signaling pathways involved.
Core Mechanism of Action
This compound functions as a potent, reversible, and competitive inhibitor of a multitude of serine proteases.[1][4][5] The fundamental mechanism involves the formation of a stable, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of the target protease.[3] This interaction effectively blocks the enzyme's catalytic activity.
The molecule acts as a "slow tight-binding substrate."[3] Initially, it binds to the active site of the serine protease. The ester bond within the this compound molecule is then attacked by the active site serine, leading to the formation of a covalent acyl-enzyme complex and the release of 6-amidino-2-naphthol. This acylated enzyme is catalytically inactive. While this complex is stable, it can be slowly hydrolyzed, regenerating the active enzyme and releasing the 4-guanidinobenzoyl moiety. The slow rate of this deacylation is key to the potent inhibitory effect of Nafamostat.
Key Serine Proteases Inhibited by this compound
This compound exhibits inhibitory activity against a range of serine proteases involved in critical biological cascades:
-
Coagulation Cascade: It potently inhibits key enzymes in the coagulation pathway, including thrombin , Factor Xa (FXa) , and Factor XIIa (FXIIa) , contributing to its anticoagulant properties.[1][2][6]
-
Fibrinolytic System: this compound inhibits plasmin , a key enzyme responsible for the degradation of fibrin clots.[7][8]
-
Kallikrein-Kinin System: It is a potent inhibitor of plasma kallikrein , an enzyme involved in inflammation and the production of bradykinin.[7][9]
-
Digestive and Inflammatory Enzymes: this compound strongly inhibits trypsin , a digestive enzyme also implicated in pancreatitis.[7][10]
-
Viral Entry: It has been shown to be a powerful inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2) , a host cell protease essential for the entry of certain viruses, including coronaviruses.[11][12]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against various serine proteases has been quantified through the determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes available data from the scientific literature.
| Serine Protease | Inhibition Constant (Ki) | IC50 | References |
| Trypsin | 15 nM | - | [10] |
| Thrombin | 0.84 µM | 21.1 µM | [1] |
| Factor Xa | - | - | [1][2] |
| Factor XIIa | 105 nM | - | [1] |
| Plasmin | - | - | [6][7] |
| Kallikrein | - | - | [7][9] |
| Tryptase | 95.3 pM | - | [13] |
| TMPRSS2 | - | 2.2 nM | [11] |
| TF-F.VIIa complex | 200 nM | 100 nM | [4] |
Signaling Pathways and Inhibitory Mechanisms
The broad-spectrum activity of this compound allows it to intervene in multiple critical signaling pathways.
Inhibition of the Coagulation Cascade
This compound disrupts the coagulation cascade at multiple points, leading to its anticoagulant effect. It inhibits the final common pathway by targeting thrombin and Factor Xa, and also impacts the intrinsic pathway through the inhibition of Factor XIIa and kallikrein.
Inhibition of Viral Entry via TMPRSS2
This compound has demonstrated potent antiviral activity against certain viruses by inhibiting the host serine protease TMPRSS2. This enzyme is crucial for the priming of the viral spike protein, a necessary step for viral fusion with the host cell membrane. By inhibiting TMPRSS2, this compound effectively blocks viral entry.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the inhibitory activity of compounds like this compound. Below are generalized protocols for common assays used to determine Ki and IC50 values for serine protease inhibitors.
General Protocol for IC50 Determination using a Chromogenic Substrate
This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the activity of a target serine protease.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the specific protease (e.g., Tris-HCl with NaCl and CaCl2, pH 7.4-8.5).
-
Enzyme Stock Solution: Dissolve the purified serine protease in the assay buffer to a known concentration.
-
Substrate Stock Solution: Dissolve a specific chromogenic substrate for the target enzyme (e.g., a p-nitroanilide (pNA) conjugated peptide) in a suitable solvent (e.g., DMSO or water).
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add an equal volume of the different concentrations of the this compound dilutions or buffer (for the control) to the wells.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (typically 405 nm for pNA) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition (relative to the control without inhibitor) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
General Protocol for Ki Determination
The inhibition constant (Ki) provides a more absolute measure of inhibitor potency. It can be determined from IC50 values using the Cheng-Prusoff equation for competitive inhibitors, provided the Michaelis-Menten constant (Km) of the substrate is known.[15]
Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki: Inhibition constant
-
IC50: Half-maximal inhibitory concentration
-
[S]: Substrate concentration used in the IC50 determination
-
Km: Michaelis-Menten constant for the substrate
Alternatively, Ki can be determined graphically through Lineweaver-Burk or Dixon plots by measuring reaction velocities at various substrate and inhibitor concentrations.
Experimental Workflow for Serine Protease Inhibition Assay
Conclusion
This compound is a versatile and potent serine protease inhibitor with a well-defined mechanism of action. Its ability to target multiple key enzymes in cascades such as coagulation, fibrinolysis, and inflammation underscores its therapeutic utility. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the properties and applications of this important molecule. Further research to elucidate the precise inhibitory kinetics against a broader range of serine proteases will continue to refine our understanding and potentially expand the therapeutic applications of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. coachrom.com [coachrom.com]
- 3. Nafamostat - Wikipedia [en.wikipedia.org]
- 4. Nafamostat mesilate reduces blood-foreign surface reactions similar to biocompatible materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nafamostat = 98 HPLC 82956-11-4 [sigmaaldrich.com]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. This compound for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomised controlled trial of intravenous this compound in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 14. courses.edx.org [courses.edx.org]
- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
The Therapeutic Potential of Nafamostat Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesylate is a synthetic, broad-spectrum serine protease inhibitor with a well-established clinical profile in Japan and South Korea for treating conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2][3] It is also used as an anticoagulant during extracorporeal circulation procedures like hemodialysis.[4][5][6] Emerging research has unveiled its potent antiviral, anti-inflammatory, and anticancer properties, positioning it as a compelling candidate for drug repurposing in a variety of therapeutic areas. This document provides a comprehensive overview of the core mechanisms, experimental validation, and therapeutic potential of this compound.
Core Mechanism of Action
This compound functions as a fast-acting, slow tight-binding substrate that inhibits a wide array of serine proteases.[4][5] These enzymes are critical to numerous physiological and pathological processes. By forming a reversible covalent bond with the active site of these proteases, Nafamostat effectively blocks their catalytic activity.[7] Its inhibitory action disrupts key biological cascades, underpinning its diverse therapeutic effects.[5][8]
Key molecular targets of this compound include:
-
Coagulation Factors: Thrombin, Factor Xa (FXa), and Factor XIIa (FXIIa).[5][6][8]
-
Fibrinolytic System: Plasmin.[6]
-
Kallikrein-Kinin System: Plasma and tissue kallikrein.[8][9]
-
Complement System: Factors involved in the complement cascade.[8][9]
-
Digestive Enzymes: Trypsin, a key enzyme in pancreatitis.[5][10]
-
Viral Entry-Associated Proteases: Transmembrane Protease, Serine 2 (TMPRSS2).[2][9]
Therapeutic Applications
Antiviral Activity (COVID-19 and other viruses)
The emergence of SARS-CoV-2 highlighted the critical role of the host cell serine protease TMPRSS2 in viral entry. TMPRSS2 cleaves the viral spike (S) protein, a necessary step for the fusion of the viral envelope with the host cell membrane.[2][9] Nafamostat has been identified as one of the most potent inhibitors of TMPRSS2.[11][12] By blocking this enzyme, Nafamostat effectively prevents viral entry into host cells.[2][13] This mechanism has been validated in various in vitro studies and has prompted numerous clinical trials to evaluate its efficacy in COVID-19 patients.[9][11][14] Beyond SARS-CoV-2, this mechanism suggests potential utility against other viruses that rely on TMPRSS2 for cell entry, such as MERS-CoV and influenza virus.[1][15]
Anticoagulant and Anti-thrombotic Effects
Nafamostat has a long history of use as a short-acting anticoagulant, particularly for patients with bleeding tendencies undergoing hemodialysis or extracorporeal membrane oxygenation (ECMO).[6][16] Unlike heparin, its action is not dependent on antithrombin III.[6] It directly inhibits key proteases in the coagulation cascade, including thrombin and factors Xa and XIIa, thereby preventing the formation of fibrin clots.[5][7][17] Its very short half-life of approximately 8 minutes allows for precise control and regional anticoagulation within an extracorporeal circuit, minimizing systemic bleeding risks.[6][8] This property is also advantageous in conditions like DIC, which is often associated with sepsis and severe COVID-19.[2][9]
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory properties of Nafamostat are particularly relevant in the treatment of acute pancreatitis, where excessive activation of digestive proteases like trypsin triggers a severe inflammatory cascade.[5][10] Nafamostat inhibits these proteases and has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and CXCL1.[8][9][18] Furthermore, it can suppress the activation of the canonical Nuclear Factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, by preventing the phosphorylation and degradation of its inhibitor, IκBα.[3][19][20] Recent studies also suggest it can inhibit the NLRP3 inflammasome, a key component of the innate immune response.[10]
Anticancer Activity
A growing body of evidence supports the potential of Nafamostat as an anticancer agent.[3][19] Its antitumor effects are multifaceted and include:
-
Inhibition of Proliferation and Invasion: By targeting proteases like urokinase-type plasminogen activator (uPA), which are involved in tumor invasion and metastasis.[21]
-
Induction of Apoptosis: Nafamostat can induce programmed cell death in cancer cells, partly by up-regulating the expression of tumor necrosis factor receptor-1 (TNFR1).[3][20]
-
Suppression of NF-κB Signaling: As in inflammation, the inhibition of the NF-κB pathway in cancer cells curtails the expression of genes that promote cell survival, proliferation, and angiogenesis.[3][19]
-
Chemosensitization: Nafamostat has been shown to enhance the efficacy of conventional chemotherapeutic agents, such as gemcitabine, in various cancer models, including pancreatic and breast cancer.[3][22]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's pharmacokinetic properties and biological activity.
Table 1: Pharmacokinetic and Physicochemical Properties
| Parameter | Value | Reference(s) |
|---|---|---|
| Half-life | ~8 minutes | [6][8] |
| Metabolism | Hydrolyzed by hepatic carboxyesterase and long-chain acyl-CoA hydrolase. | [8] |
| Metabolites | p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN) (inactive). | [8] |
| Elimination | Metabolites are renally excreted. |[8] |
Table 2: Antiviral Potency Against SARS-CoV-2 (in vitro)
| Assay/Cell Line | Potency Metric | Value | Reference(s) |
|---|---|---|---|
| SARS-CoV-2 S-mediated entry | EC₅₀ | Low nanomolar range | [23] |
| Human Lung Epithelium (Calu-3) | EC₅₀ | 1–10 nM | [14][24] |
| Human Lung Cells | IC₅₀ | 0.0022 µM | [14][25] |
| Comparison to Camostat | Potency | ~10-15 fold more potent |[12][13][23] |
Table 3: Dosing in Clinical Investigations
| Indication | Dosage | Route of Administration | Reference(s) |
|---|---|---|---|
| COVID-19 Pneumonia | 0.1 - 0.2 mg/kg/h | Continuous IV Infusion | [11][26] |
| Pancreatic Cancer (Combination) | Administered on days 1, 8, and 15 of a 28-day cycle | IV Infusion | [1] |
| Anticoagulation (Hemodialysis) | 20 - 40 mg/h | Continuous IV Infusion | [17] |
| Acute Pancreatitis (Rat Model) | 0.5 - 50 mg/kg/min | IV Infusion | [1] |
| Endocrine-Resistant Breast Cancer (Mouse Model) | 30 mg/kg | Intraperitoneal Injection |[22] |
Key Experimental Protocols
Protocol: In Vitro SARS-CoV-2 Infection Assay
-
Objective: To determine the efficacy of this compound in inhibiting SARS-CoV-2 infection of human lung cells.
-
Cell Line: Calu-3 cells (human lung epithelial) are commonly used as they endogenously express high levels of TMPRSS2.
-
Methodology:
-
Cell Culture: Calu-3 cells are seeded in multi-well plates and grown to confluence.
-
Drug Treatment: Cells are pre-treated with serial dilutions of this compound for a specified period (e.g., 1-2 hours) before infection.
-
Viral Infection: The culture medium is replaced with a medium containing a known titer of SARS-CoV-2 (e.g., at a specific multiplicity of infection, MOI) and the corresponding drug concentration.
-
Incubation: The infection is allowed to proceed for a set duration (e.g., 24-48 hours).
-
Quantification of Viral Load: The cell culture supernatant is collected to quantify the amount of viral RNA using quantitative real-time PCR (qRT-PCR). Alternatively, viral titers can be determined by plaque assay or TCID50 assay on a susceptible cell line like VeroE6.
-
Data Analysis: The concentration of this compound that results in a 50% reduction in viral replication (EC₅₀ or IC₅₀) is calculated using non-linear regression analysis.
-
-
Reference: This is a generalized protocol based on methodologies described in studies evaluating antiviral potency.[14][23]
Protocol: Orthotopic Breast Cancer Mouse Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound against endocrine-resistant breast cancer.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice are used due to their compromised immune system, which allows for the growth of human tumor xenografts.
-
Cell Line: Endocrine-resistant human breast cancer cells (e.g., MCF7-TamR for tamoxifen-resistant or MCF7-FulR for fulvestrant-resistant).
-
Methodology:
-
Tumor Cell Implantation: A suspension of the cancer cells is subcutaneously or orthotopically (in the mammary fat pad) injected into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of this compound (e.g., 30 mg/kg) on a set schedule (e.g., three times a week). The control group receives a vehicle (e.g., saline).[22]
-
Endpoint: The experiment continues for a defined period (e.g., 32 days).[22] At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes and weights between the treatment and control groups to determine therapeutic efficacy.
-
-
Reference: Based on the protocol described by Lee et al. (2021).[22]
Visualizations: Pathways and Workflows
References
- 1. This compound attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nafamostat - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 6. This compound has advantages as an anticoagulant for patients undergoing maintenance hemodialysis with conjunctival bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Nafamostat mesilate prevented caerulein-induced pancreatic injury by targeting HDAC6-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RAndomized Clinical Trial Of this compound, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of an existing Japanese pancreatitis drug, Nafamostat, which is expected to prevent the transmission of new coronavirus infection (COVID-19)ï½THE INSTITUTE OF MEDICAL SCIENCE, THE UNIVERSITY OF TOKYO [ims.u-tokyo.ac.jp]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. This compound for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Efficacy of this compound for COVID-19 Pneumonia [ctv.veeva.com]
- 16. The role of nafamostat mesilate as a regional anticoagulant during extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Nafamostat has anti-asthmatic effects associated with suppressed pro-inflammatory gene expression, eosinophil infiltration and airway hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound and Its Role in Potential Clinical Applications [frontiersin.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. This compound overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Clinical efficacy of this compound in combination with Favipiravir for COVID-19 pneumonia treatment review article - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scienceopen.com [scienceopen.com]
Nafamostat Mesylate as a TMPRSS2 Inhibitor for Viral Entry Studies: A Technical Guide
Introduction
Nafamostat mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its potent antiviral activity, primarily through the inhibition of Transmembrane Serine Protease 2 (TMPRSS2). TMPRSS2 is a crucial host cell factor that facilitates the entry of numerous viruses, including SARS-CoV-2, MERS-CoV, and influenza virus, by priming the viral spike (S) or hemagglutinin (HA) proteins. This process is essential for the fusion of the viral and host cell membranes, allowing the viral genome to enter the cell cytoplasm. By blocking TMPRSS2, nafamostat effectively prevents this critical step in the viral life cycle, making it a valuable tool for virological research and a potential therapeutic agent. This guide provides an in-depth overview of nafamostat's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its use in viral entry studies.
Mechanism of Action: TMPRSS2 Inhibition
The entry of viruses like SARS-CoV-2 into host cells is a multi-step process. The viral spike (S) protein first binds to a host cell receptor, such as angiotensin-converting enzyme 2 (ACE2). Following receptor binding, the S protein must be proteolytically cleaved at two sites (S1/S2 and S2') to activate its fusogenic potential. In airway epithelial cells, TMPRSS2, a protease on the cell surface, performs this cleavage, enabling rapid, pH-independent viral entry directly at the plasma membrane.
This compound acts as a potent inhibitor of the catalytic activity of TMPRSS2. By binding to the active site of the protease, it prevents the cleavage of the viral S protein. This inhibition effectively halts the viral fusion process at the cell surface, blocking viral entry. In the absence of TMPRSS2 activity, some viruses can still enter cells through an alternative, less efficient endosomal pathway that relies on other proteases like cathepsin L. However, the TMPRSS2-mediated pathway is predominant in relevant cell types like human lung epithelial cells.
The Role of Nafamostat Mesylate in Coagulation Cascade Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat Mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum anticoagulant and anti-inflammatory properties. Its ability to modulate the intricate network of enzymes in the coagulation cascade makes it a valuable tool in both clinical applications and fundamental research. This technical guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory effects on key coagulation factors, detailed experimental protocols for its evaluation, and visual representations of its interactions within the coagulation pathway.
Mechanism of Action
This compound functions as a potent, reversible, and competitive inhibitor of a wide range of serine proteases.[1][2] These enzymes are critical for the amplification and propagation of the coagulation cascade. By targeting multiple proteases, this compound effectively dampens the generation of thrombin and subsequent fibrin clot formation.[3][4][5][6][7] Its primary targets within the coagulation and related systems include thrombin (Factor IIa), Factor Xa (FXa), Factor XIIa (FXIIa), the Tissue Factor-Factor VIIa (TF-FVIIa) complex, plasma kallikrein, and plasmin.[5][6][7][8][9]
Quantitative Data on Inhibitory Activity
The efficacy of this compound as a serine protease inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for its activity against key enzymes in the coagulation cascade.
| Target Enzyme/Complex | Parameter | Value | Reference(s) |
| Thrombin (Factor IIa) | Ki | 0.84 µM | [2] |
| Tissue Factor-Factor VIIa (TF-FVIIa) Complex | Ki | 0.20 µM | [3][10] |
| IC50 | 0.15 µM | [3][10] | |
| Extrinsic Pathway (TF-FVIIa mediated FXa generation) | IC50 | 0.1 µM | [3][8] |
| Trypsin | Ki | 15 nM | [9][11] |
| Tryptase | Ki | 95.3 pM | [9] |
| Factor Xa | - | Inhibitory activity confirmed | [2][3][4][5] |
| Factor XIIa | - | Inhibitory activity confirmed | [5][8][12][13] |
| Plasma Kallikrein | - | Inhibitory activity confirmed | [4][14][15] |
| Plasmin | - | Inhibitory activity confirmed | [4][5][16] |
Note: Specific Ki or IC50 values for Factor Xa, Factor XIIa, plasma kallikrein, and plasmin are not consistently available in the reviewed literature, though their inhibition by this compound is well-documented.
Signaling Pathway and Points of Inhibition
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound exerts its anticoagulant effect by inhibiting key proteases at multiple points in this cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 3. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. haemoscan.com [haemoscan.com]
- 7. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. Thrombin Generation Assay Kit - Creative BioMart [creativebiomart.net]
- 11. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmjopen.bmj.com [bmjopen.bmj.com]
- 13. Nafamostat mesilate reduces blood-foreign surface reactions similar to biocompatible materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of nafamostat mesilate on bradykinin generation and hemodynamics during LDL apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nafamostat mesilate, a broad spectrum protease inhibitor, modulates platelet, neutrophil and contact activation in simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Nafamostat Mesylate: A Deep Dive into its Impact on Cancer Cell Signaling Pathways
For Immediate Release
This technical whitepaper provides an in-depth analysis of the molecular mechanisms through which Nafamostat Mesylate (NM), a synthetic serine protease inhibitor, exerts its anti-cancer effects. Primarily targeting researchers, scientists, and professionals in drug development, this document collates and synthesizes current research on NM's influence on critical cancer cell signaling pathways. The paper presents quantitative data in structured tables, details key experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows.
Introduction
This compound, initially approved for pancreatitis and disseminated intravascular coagulation, has demonstrated significant potential as an anti-cancer agent.[1][2] Its therapeutic effects are largely attributed to its ability to modulate key signaling pathways that are often dysregulated in various malignancies, including pancreatic, colorectal, breast, and gallbladder cancers.[1][2] This guide explores the core mechanisms of NM's action, focusing on its role as an inhibitor of pivotal signaling cascades, thereby inducing apoptosis, inhibiting cell proliferation and metastasis, and enhancing the efficacy of conventional cancer therapies.
Quantitative Impact of this compound on Cancer Cells
The anti-neoplastic properties of this compound have been quantified across a range of cancer cell lines and in vivo models. The following tables summarize the key findings regarding its efficacy in inhibiting cell viability, inducing apoptosis, and reducing tumor growth.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment | Reference |
| MCF7-TamR | Endocrine-Resistant Breast Cancer | ~60 µM | 72 hours | [1] |
| MCF7-FulR | Endocrine-Resistant Breast Cancer | ~70 µM | 72 hours | [1] |
| Parental MCF7 | Estrogen Receptor-Positive Breast Cancer | >120 µM | 72 hours | [1] |
| H184 | Normal Breast Epithelial Cells | >120 µM | 72 hours | [1] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Type | Animal Model | Treatment Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Pancreatic Cancer (Panc-1 xenograft) | Nude Mice | Intraperitoneal injection (unspecified dose) for 6 weeks | 43% | 61% | [3] |
| Endocrine-Resistant Breast Cancer (MCF7-TamR/FulR xenograft) | NOD-SCID Mice | 30 mg/kg intraperitoneally, 3 times a week for ~3.5 weeks | Significantly decreased | Not specified | [1] |
Table 3: Pro-Apoptotic Effects of this compound
| Cancer Cell Line | Cancer Type | Treatment | Apoptotic Effect | Reference |
| NOZ | Gallbladder Cancer | 5 Gy Radiation + 80 µg/mL NM | Early Apoptosis: 21.3 ± 5.2% | [4] |
| NOZ | Gallbladder Cancer | 5 Gy Radiation + 80 µg/mL NM | Late Apoptosis: 8.3 ± 0.9% | [4] |
| NOZ | Gallbladder Cancer | 5 Gy Radiation + 80 µg/mL NM | Total Apoptosis: 29.5 ± 6.1% | [4] |
| OCUG-1 | Gallbladder Cancer | 5 Gy Radiation + 40 µg/mL NM | Early Apoptosis: 31.9 ± 2.3% | [4] |
| OCUG-1 | Gallbladder Cancer | 5 Gy Radiation + 40 µg/mL NM | Late Apoptosis: 12.8 ± 2.2% | [4] |
| OCUG-1 | Gallbladder Cancer | 5 Gy Radiation + 40 µg/mL NM | Total Apoptosis: 44.7 ± 4.4% | [4] |
Core Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is underpinned by its ability to interfere with several key signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of NM's action is the potent inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell survival, proliferation, and inflammation.[2][4] NM has been shown to suppress NF-κB activation by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα.[3][5][6] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of its downstream target genes.[7]
Modulation of the TNFR1 Signaling Pathway
This compound also influences the Tumor Necrosis Factor Receptor-1 (TNFR1) signaling pathway. While the precise mechanism is still under investigation, it is suggested that NM can potentiate the pro-apoptotic signals downstream of TNFR1. This may involve a crosstalk with the NF-κB pathway, where the inhibition of NF-κB's anti-apoptotic effects could shift the cellular response towards apoptosis upon TNFR1 activation.
Wnt/β-catenin Pathway
Recent studies have indicated that this compound can also impact the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation. NM has been shown to sensitize ovarian cancer cells to carboplatin by upregulating ZNF24, which in turn inhibits the transcription of WNT2B, leading to the inactivation of the Wnt/β-catenin axis.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
Western Blot Analysis
Western blotting is employed to detect and quantify specific proteins in a sample, providing insights into the expression levels of key signaling molecules.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, cleaved caspases, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion (Transwell Assay)
The Transwell assay is used to assess the migratory and invasive potential of cancer cells in vitro.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel. For migration assays, the insert is used uncoated.[12][13]
-
Cell Seeding: Seed 1 x 105 cells in serum-free medium into the upper chamber of the Transwell insert.[13][14]
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[14]
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for cell migration or invasion.[13][14]
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.[13][14]
-
Quantification: Count the stained cells in several random fields under a microscope. For quantitative analysis, the dye can be eluted with a solvent (e.g., 90% acetic acid) and the absorbance measured.[13]
Conclusion
This compound presents a compelling profile as a multi-faceted anti-cancer agent. Its ability to concurrently inhibit several pro-survival and pro-metastatic signaling pathways, most notably the NF-κB cascade, underscores its therapeutic potential. The quantitative data and detailed methodologies presented in this whitepaper provide a solid foundation for further research and development of NM as a standalone or adjuvant therapy in the oncology setting. Future investigations should continue to elucidate the intricate molecular interactions of NM and expand the scope of its clinical applications in various cancer types.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor effect by inhibition of NF-kappaB activation using nafamostat mesilate for pancreatic cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nafamostat mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nafamostat mesilate suppresses NF-kappaB activation and NO overproduction in LPS-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. pubcompare.ai [pubcompare.ai]
A Technical Whitepaper on the Preliminary Studies of Nafamostat Mesylate in Neurodegenerative Models
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nafamostat mesylate, a synthetic, broad-spectrum serine protease inhibitor, has long been utilized for its anticoagulant and anti-inflammatory properties in clinical settings such as pancreatitis and disseminated intravascular coagulation.[1][2][3] Emerging preclinical evidence now suggests a significant neuroprotective potential for this compound, positioning it as a candidate for further investigation in the context of neurodegenerative diseases. This technical guide synthesizes the findings from preliminary studies, detailing the mechanistic actions of this compound in relevant neurological models. It covers its role in mitigating neuroinflammation, protecting the blood-brain barrier, reducing excitotoxicity, and promoting neuronal survival. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows to support future research and development efforts.
Core Mechanism of Action in Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily revolving around its potent inhibition of serine proteases.[2] These enzymes are deeply involved in the pathological cascades of neurodegeneration, including neuroinflammation and coagulopathies that compromise neural tissue.
Key mechanisms include:
-
Inhibition of Thrombin and other Serine Proteases: Thrombin, a key serine protease in the coagulation cascade, is also a potent pro-inflammatory and neurotoxic agent in the central nervous system (CNS).[2][4] Studies have shown that this compound directly inhibits thrombin activity, thereby reducing downstream pathological events like microglial activation and blood-brain barrier disruption.[4][5][6]
-
Attenuation of Neuroinflammation: Neuroinflammation is a critical component of neurodegenerative disease progression. This compound has been shown to suppress the activation of microglia, the resident immune cells of the CNS.[1] It effectively reduces the expression and release of pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][5] This anti-inflammatory action is partly mediated through the inhibition of the NF-κB signaling pathway and inflammasome activation.[5]
-
Blood-Brain Barrier (BBB) Protection: A compromised BBB is a hallmark of many neurological disorders, allowing the infiltration of harmful substances and peripheral immune cells. This compound helps preserve BBB integrity by preventing the disruption of tight junction proteins and cytoskeletal rearrangement in endothelial cells, an effect largely attributed to its inhibition of thrombin.[6][7]
-
Modulation of Excitotoxicity: The compound has demonstrated neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced neuronal cell death.[8][9] This suggests a role in mitigating excitotoxicity, a common pathway of neuronal damage in neurodegenerative conditions. Evidence points towards antagonism of the NR2B subunit of the NMDA receptor as a potential mechanism.[8][9]
-
Promotion of Neuronal Survival: this compound supports neuronal survival by modulating intracellular signaling pathways such as the brain-derived neurotrophic factor (BDNF)/TrkB/ERK1/2/CREB pathway.[7][10] Furthermore, it has been shown to increase the expression of neurotrophic factors like NT-3, BDNF, and NGF following injury.[1]
Data Presentation: Summary of Preclinical Studies
The following tables summarize the quantitative data and key findings from relevant in vitro and in vivo studies.
Table 1: In Vitro Studies on this compound
| Model System | Treatment & Concentration | Key Quantitative Outcomes & Observations | Reference |
| Primary Rat Cortical Neurons | This compound (2.5 - 10 µM) vs. NMDA-induced cell death | Potent, concentration-dependent neuroprotection. A 5 µM concentration provided complete protection against NMDA-induced cell death, equivalent to the effect of 10 µM MK-801. | [8] |
| Rat Primary Microglia (exposed to thrombin + OGD) | This compound | Inhibited the expression of pro-inflammatory mediators (TNF-α, IL-1β, iNOS, COX-2). Promoted the expression of anti-inflammatory mediators (CD206, TGF-β, IL-10, IL-4). | [5] |
| In Vitro BBB Model (Rat brain microvascular endothelial cells & astrocytes) | This compound vs. Thrombin + OGD | Preserved BBB integrity by alleviating changes in tight junction protein expression (ZO-1, occludin) and localization. Attenuated cytoskeleton rearrangement. The mechanism was linked to inhibition of the PKCα/RhoA/MLC2 pathway. | [6] |
OGD: Oxygen-Glucose Deprivation
Table 2: In Vivo Studies on this compound
| Animal Model | Administration Route & Dosage | Key Quantitative Outcomes & Observations | Reference |
| Rat; Transient Middle Cerebral Artery Occlusion (tMCAO) | Intraperitoneal | Reduced infarct size and improved behavioral functions. Time-dependently decreased pro-inflammatory mediators (TNF-α, IL-1β) and promoted anti-inflammatory factors (TGF-β, IL-10). Inhibited infiltration of macrophages, neutrophils, and T-lymphocytes. | [5] |
| Rat; Contusion Spinal Cord Injury (SCI) | Intraperitoneal | Significantly improved locomotion recovery (BBB scores, inclined plane test). Increased spared tissue in gray and white matter. Decreased expression of TNF-α and IL-6. Reduced apoptosis (TUNEL staining, caspase-3). Decreased thrombin expression and suppressed microglia/macrophage accumulation. Increased expression of neurotrophins (NT-3, BDNF, NGF). | [1] |
| Rat; tMCAO Model | Intravenous | Attenuated transient MCAO-induced brain infarcts, brain edema, and motor dysfunction. Reduced BBB disruption, which was correlated with the preservation of tight junction protein expression and localization. | [6] |
| Rat; Retinal Ischemia/Reperfusion Injury | Intravitreal Injection | Ameliorated retinal degeneration induced by ischemia/reperfusion. | [8] |
Visualizations: Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key mechanisms and experimental designs discussed.
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
This protocol is a synthesis from studies investigating this compound in ischemic stroke models, which serve as a proxy for neurodegenerative vascular components.[5][6]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Surgical Procedure:
-
Anesthesia is induced, commonly with isoflurane or a similar inhalant anesthetic.
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 90-120 minutes.
-
After the occlusion period, the suture is withdrawn to allow for reperfusion.
-
The incision is closed, and the animal is allowed to recover. Sham-operated animals undergo the same surgical procedure without the suture insertion.
-
-
Drug Administration: this compound or a vehicle (e.g., saline) is administered, often via intraperitoneal or intravenous injection, at predetermined time points before, during, or after the ischemic event.
-
Outcome Measures:
-
Neurological Deficit Scoring: Motor and neurological functions are assessed at various time points post-surgery using a standardized scoring system (e.g., a 0-5 point scale).
-
Infarct Volume Measurement: At the study endpoint (e.g., 24-72 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).
-
BBB Permeability: Evans Blue dye is injected intravenously prior to sacrifice. The amount of dye extravasation into the brain parenchyma is quantified spectrophotometrically as a measure of BBB leakage.[4]
-
In Vitro Model: NMDA-Induced Excitotoxicity in Primary Neurons
This protocol is based on studies evaluating the direct neuroprotective effects of this compound.[8][9]
-
Cell Culture:
-
Primary cortical neurons are harvested from embryonic day 18 (E18) rat fetuses.
-
The cerebral cortices are dissected, dissociated, and plated onto poly-D-lysine-coated culture plates or coverslips.
-
Neurons are maintained in a neurobasal medium supplemented with B27 and L-glutamine. Experiments are typically performed on mature cultures (e.g., at 7-10 days in vitro).
-
-
Experimental Procedure:
-
The culture medium is replaced with a defined experimental buffer.
-
Cells are pre-incubated with various concentrations of this compound (e.g., 1-20 µM) or a vehicle control for a specified duration (e.g., 30 minutes).
-
Excitotoxicity is induced by adding a toxic concentration of NMDA (e.g., 100-300 µM) along with a co-agonist like glycine.
-
After a 15-30 minute exposure, the NMDA-containing medium is washed out and replaced with the original culture medium (containing the respective nafamostat or vehicle treatment).
-
-
Outcome Measures:
-
Cell Viability Assays: 24 hours post-insult, cell viability is quantified using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays.
-
Immunocytochemistry: Cells may be fixed and stained for neuronal markers (e.g., MAP2) and apoptosis markers (e.g., cleaved caspase-3) to visualize and quantify neuronal survival and cell death pathways.
-
Molecular and Cellular Analysis Techniques
-
Western Blotting: Used to quantify the expression levels of specific proteins. Tissue or cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against targets such as TNF-α, IL-1β, iNOS, COX-2, caspase-3, Bcl-2, ZO-1, and occludin.[1]
-
Immunohistochemistry/Immunofluorescence: Utilized to visualize the localization and expression of proteins within tissue sections or cultured cells. For example, staining for CD68 or Iba1 is used to identify and quantify activated microglia/macrophages in the spinal cord or brain tissue.[1]
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, providing a quantitative measure of apoptotic cell death in tissue sections.[1]
Discussion and Future Directions
The preliminary evidence strongly supports the neuroprotective properties of this compound in models of acute neural injury and excitotoxicity. Its ability to concurrently target neuroinflammation, BBB disruption, and neuronal death pathways makes it an attractive candidate for diseases where these processes are paramount.
However, the current body of research is heavily focused on models of ischemic stroke and spinal cord injury.[1][6][7] While these conditions share pathological features with chronic neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, dedicated studies in specific models of these disorders are critically needed.
Future research should focus on:
-
Chronic Neurodegenerative Models: Evaluating the efficacy of this compound in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1), Parkinson's disease (e.g., α-synuclein overexpression or MPTP models), and Huntington's disease (e.g., R6/2 mice).[11][12][13]
-
Pharmacokinetics and BBB Penetration: While this compound shows efficacy in CNS models, its ability to cross the blood-brain barrier is not fully characterized. Further studies are required to determine its CNS bioavailability and whether formulations or delivery systems could enhance its therapeutic potential.
-
Dose-Response and Therapeutic Window: Establishing optimal dosing regimens and the therapeutic window for administration in chronic disease models will be crucial for clinical translation.[4]
-
Long-Term Efficacy and Safety: Assessing the effects of long-term administration on disease progression, cognitive and motor functions, and potential side effects in relevant animal models.
References
- 1. Nafamostat mesilate attenuates inflammation and apoptosis and promotes locomotor recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. Nafamostat - Wikipedia [en.wikipedia.org]
- 4. Delayed administration of this compound inhibits thrombin-mediated blood–spinal cord barrier breakdown during acute spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nafamostat mesilate improves function recovery after stroke by inhibiting neuroinflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nafamostat mesilate protects against acute cerebral ischemia via blood-brain barrier protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates the pathophysiologic sequelae of neurovascular ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo models of Huntington's disease show alterations in the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafamostat mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its potent antiviral activity against SARS-CoV-2. This technical guide delves into the expanding antiviral spectrum of nafamostat beyond coronaviruses, with a particular focus on its efficacy against influenza viruses and flaviviruses. For influenza virus, the mechanism of action mirrors its anti-coronavirus activity, primarily through the inhibition of host cell transmembrane protease serine 2 (TMPRSS2), which is crucial for the proteolytic cleavage of the viral hemagglutinin (HA) protein and subsequent viral entry. In contrast, a novel mechanism has been elucidated for its activity against flaviviruses, such as Zika virus (ZIKV). Here, nafamostat directly interacts with the viral envelope protein, specifically targeting domain III, to block the initial stages of infection. This guide provides a comprehensive overview of the current in vitro and in vivo evidence, detailed experimental methodologies, and a summary of the quantitative data supporting the broad-spectrum antiviral potential of this compound.
Introduction
This compound is a broad-spectrum serine protease inhibitor clinically approved in Japan and South Korea for the treatment of acute pancreatitis and disseminated intravascular coagulation.[1] Its established role in inhibiting host proteases has made it a compelling candidate for antiviral drug repurposing. The entry of many enveloped viruses into host cells is a critical first step in their lifecycle and often depends on the proteolytic processing of viral surface glycoproteins by host proteases. Nafamostat's ability to inhibit these proteases, particularly TMPRSS2, underpins its potent antiviral effects against a range of viruses.[1] This document explores the scientific evidence for the antiviral activity of this compound against viral families other than Coronaviridae, providing a technical resource for the research and drug development community.
Antiviral Spectrum of this compound
The antiviral activity of this compound has been demonstrated against members of the Orthomyxoviridae and Flaviviridae families. While direct evidence against other viral families such as Paramyxoviridae (e.g., Nipah virus) and Arenaviridae (e.g., Lassa virus) is currently limited, the known entry mechanisms of these viruses may suggest a potential for inhibition by serine protease inhibitors.
Orthomyxoviridae: Influenza Viruses
In vitro and in vivo studies have shown that this compound effectively inhibits the replication of both pandemic and seasonal influenza viruses. The primary mechanism of action is the inhibition of host serine proteases, such as TMPRSS2, which are essential for the cleavage of the influenza virus hemagglutinin (HA) precursor protein (HA0) into its active subunits, HA1 and HA2. This cleavage is a prerequisite for the fusion of the viral envelope with the host cell membrane.[2]
Flaviviridae: Zika Virus
Recent research has unveiled a novel antiviral mechanism of nafamostat against Zika virus (ZIKV), a member of the Flaviviridae family. Unlike its action against influenza and coronaviruses, nafamostat's anti-ZIKV activity is independent of host protease inhibition. Instead, it directly interacts with the ZIKV envelope protein, specifically targeting domain III. This interaction blocks the early stages of viral infection.[3] This finding suggests a broader, and potentially direct-acting, antiviral capability of nafamostat.
Other Viral Families: A Theoretical Perspective
-
Paramyxoviridae (e.g., Nipah Virus): The entry of Nipah virus is a complex process that can involve host proteases. While specific studies on nafamostat's efficacy are lacking, the dependence of some paramyxoviruses on host proteases for fusion protein activation suggests a theoretical basis for exploring TMPRSS2 inhibitors as potential therapeutics.[4]
-
Arenaviridae (e.g., Lassa Virus): Lassa virus entry is mediated by its glycoprotein complex (GPC), which requires proteolytic cleavage by the host protease Subtilisin Kexin Isozyme-1/Site-1 Protease (S1P/SKI-1).[5] Although S1P is a different class of protease from TMPRSS2, the principle of targeting host proteases essential for viral entry remains a viable antiviral strategy. Further research is needed to determine if nafamostat has any inhibitory activity against S1P or other proteases involved in Lassa virus entry.
Quantitative Data on Antiviral Activity
The following tables summarize the reported in vitro efficacy of this compound against various viruses.
Table 1: Antiviral Activity of this compound against Influenza Virus
| Virus Strain | Cell Line | Assay Type | Endpoint | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| A/Sendai-H/108/2009 (H1N1)pdm09 | HTE | Viral Titer Reduction | PFU/mL | Not explicitly stated as IC50, but significant reduction at 10 µg/mL | >10 µg/mL | Not calculated | [2] |
| A/New York/55/2004 (H3N2) | HNE | Viral Titer Reduction | PFU/mL | Not explicitly stated as IC50, but significant reduction at 10 µg/mL | >10 µg/mL | Not calculated | [2] |
HTE: Primary Human Tracheal Epithelial cells; HNE: Primary Human Nasal Epithelial cells; PFU: Plaque-Forming Units.
Table 2: Antiviral Activity of this compound against Flaviviruses
| Virus | Cell Line | Assay Type | Endpoint | EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| Zika Virus (ZIKV) | Vero | Plaque Reduction Assay | Plaque number | ~5 µM | >100 µM | >20 | [3] |
| Zika Virus (ZIKV) | A549 | qRT-PCR | Viral RNA copies | ~10 µM | >100 µM | >10 | [3] |
| Zika Virus (ZIKV) | Huh-7 | Immunofluorescence | Infected cells (%) | ~2.5 µM | >100 µM | >40 | [3] |
Experimental Protocols
Influenza Virus Titer Reduction Assay
This protocol is based on the methodology described by Yamaya et al., 2021.[2]
-
Cell Culture: Primary human tracheal (HTE) or nasal (HNE) epithelial cells are cultured in a suitable medium until confluent.
-
Drug Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10 µg/mL) for a specified period (e.g., 24 hours).
-
Incubation: After a 1-hour adsorption period, the virus-containing medium is removed, and fresh medium with the corresponding concentration of this compound is added. Cells are incubated for various time points (e.g., 24, 72, 120 hours).
-
Sample Collection: At each time point, the supernatant is collected.
-
Plaque Assay: The viral titers in the supernatants are determined by a plaque assay on Madin-Darby canine kidney (MDCK) cells. The number of plaque-forming units (PFU) per mL is calculated.
-
Data Analysis: The reduction in viral titer in nafamostat-treated cells is compared to that in untreated control cells.
Zika Virus Plaque Reduction Neutralization Test (PRNT)
This protocol is adapted from the general methodology for flavivirus PRNT and the study by Li et al., 2022.[3]
-
Cell Culture: Vero cells are seeded in 12-well plates and grown to confluency.
-
Virus-Drug Incubation: A fixed amount of Zika virus (e.g., 100 PFU) is incubated with serial dilutions of this compound for 1 hour at 37°C.
-
Cell Infection: The virus-drug mixtures are added to the Vero cell monolayers and incubated for 1 hour at 37°C for virus adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose and the corresponding concentration of this compound.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained with a solution of crystal violet in formaldehyde/ethanol.
-
Data Analysis: The number of plaques in each well is counted. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells (e.g., Vero, A549, Huh-7) are seeded in 96-well plates.
-
Drug Treatment: After 24 hours, the cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control. The CC50 value is determined as the drug concentration that reduces cell viability by 50%.
Signaling Pathways and Mechanisms of Action
Inhibition of Influenza Virus Entry
The antiviral action of nafamostat against influenza virus is mediated by the inhibition of host cell serine proteases, primarily TMPRSS2. This protease is responsible for cleaving the viral hemagglutinin (HA) protein, a critical step for viral entry.
References
- 1. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 2. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a broad-spectrum candidate for the treatment of flavivirus infections by targeting envelope proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Broad-Spectrum Antiviral Small Molecule against Severe Acute Respiratory Syndrome Coronavirus and Ebola, Hendra, and Nipah Viruses by Using a Novel High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Lassa Virus Glycoprotein Cleavage and Multicycle Replication by Site 1 Protease-Adapted α1-Antitrypsin Variants - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the In Vitro Pharmacodynamics of Nafamostat Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum enzymatic inhibition and its potential therapeutic applications, ranging from anticoagulation to antiviral and anti-inflammatory effects.[1][2] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on its mechanism of action, inhibitory profile against key physiological and pathological proteases, and its antiviral activity, particularly against SARS-CoV-2. The information is presented to support further research and drug development efforts.
Core Mechanism of Action
This compound functions as a potent, reversible, and competitive inhibitor of a wide range of serine proteases.[3][4] Its primary mechanism involves the formation of a transient, covalent acyl-enzyme intermediate with the serine residue in the active site of the target protease, which effectively blocks its catalytic activity.[5] This broad inhibitory action underpins its diverse pharmacological effects observed in vitro.
Inhibition of Human Proteases
This compound has been demonstrated to inhibit a variety of human serine proteases involved in critical physiological and pathophysiological processes.
Coagulation and Fibrinolytic Systems
A primary application of nafamostat is as an anticoagulant, which stems from its potent inhibition of key enzymes in the coagulation cascade.[6][7] It effectively inhibits thrombin, Factor Xa (FXa), and Factor XIIa (FXIIa), thereby blocking both the intrinsic and extrinsic pathways of blood coagulation.[2][8] Furthermore, it has been shown to suppress fibrinolysis by inhibiting plasmin.[9]
Inflammatory Pathways
The anti-inflammatory properties of this compound are attributed to its inhibition of proteases involved in inflammatory cascades, such as kallikrein and trypsin.[2][6] By inhibiting these enzymes, nafamostat can modulate pathways that lead to the production of inflammatory mediators.
Other Key Human Proteases
Nafamostat is also a potent inhibitor of human tryptase, an enzyme implicated in allergic inflammation.[3][10] Additionally, it inhibits transmembrane protease, serine 2 (TMPRSS2), a cell surface protease crucial for the activation of various viral envelope proteins.[2][11]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various proteases has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being key parameters.
| Target Enzyme | Assay Type | Cell Line/System | Substrate | Incubation Time | IC50 | Ki | Reference |
| Human Hepsin | Function assay | NS0 cells | Boc-QRR-AMC | 15 mins | 0.005 µM | - | [1] |
| HGFA | Function assay | Sf9 cells | Boc-QLR-AMC | 30 mins | 0.15 µM | 0.025 µM | [1] |
| Extrinsic Pathway (TF-F.VIIa) | Function assay | - | - | - | 0.1 µM | - | [1] |
| TF-F.VIIa complex | Function assay | - | - | - | 0.15 µM | 0.2 µM | [4] |
| ASIC3 currents | Electrophysiology | - | - | 24 h | ~2.5 mM | - | [1] |
| Human Tryptase | Kinetic assay | - | - | - | - | 95.3 pM | [10] |
| Matriptase | Enzymatic assay | - | - | - | Stoichiometric | - | [12] |
| Prostasin | Enzymatic assay | - | - | - | Less potent | - | [12] |
| HAT | Enzymatic assay | - | - | - | Weak | - | [12] |
Table 1: In Vitro Inhibitory Activity of this compound Against Human Proteases
Antiviral Activity: A Focus on SARS-CoV-2
The emergence of the COVID-19 pandemic highlighted the potent antiviral activity of this compound, particularly its ability to block the entry of SARS-CoV-2 into host cells.[13] This antiviral effect is primarily mediated through the inhibition of TMPRSS2.[11][14]
Mechanism of Viral Entry Inhibition
SARS-CoV-2 utilizes the angiotensin-converting enzyme 2 (ACE2) as a receptor for host cell attachment. Following binding, the viral spike (S) protein must be cleaved and activated by host proteases to facilitate membrane fusion and viral entry. TMPRSS2, expressed on the surface of lung epithelial cells, is a key protease responsible for this S protein priming.[15] By potently inhibiting TMPRSS2, this compound prevents this crucial activation step, thereby blocking viral entry.[14][16]
Quantitative Antiviral Potency
The antiviral efficacy of this compound against SARS-CoV-2 has been demonstrated in various in vitro models.
| Cell Line | Assay Type | Pre-treatment | EC50 | Reference |
| Calu-3 | Cytopathic effect (CPE) | Yes | 6.8–11.5 nM | [14] |
| Calu-3 | Cytopathic effect (CPE) | No | 3.16 µM | [14] |
| VeroE6/TMPRSS2 | Cytopathic effect (CPE) | Yes | 31.6 µM | [14] |
| VeroE6/TMPRSS2 | Cytopathic effect (CPE) | No | >100 µM | [14] |
| Human lung cell line | Viral replication | - | 0.0022 µM | [13] |
Table 2: In Vitro Antiviral Activity of this compound Against SARS-CoV-2
The data indicates that the antiviral potency of nafamostat is significantly enhanced with pre-treatment of cells, suggesting that its primary role is in blocking the initial viral entry step. The higher efficacy in Calu-3 cells, which endogenously express high levels of TMPRSS2, further supports the mechanism of TMPRSS2-dependent entry inhibition.[14][17]
Experimental Protocols
TMPRSS2 Inhibition Assay (Cell-Based)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of TMPRSS2 on the surface of live cells.
-
Cell Culture: Human cell lines, such as HEK-293T, are transfected to express full-length TMPRSS2.
-
Inhibitor Incubation: The transfected cells are incubated with varying concentrations of this compound for a defined period.
-
Substrate Addition: A fluorogenic peptide substrate for TMPRSS2 (e.g., BOC-QAR-AMC) is added to the cells.
-
Signal Measurement: The cleavage of the substrate by active TMPRSS2 releases a fluorescent signal, which is measured using a fluorometer.
-
Data Analysis: The reduction in fluorescence in the presence of this compound, compared to a control, is used to determine the IC50 value.[11]
SARS-CoV-2 S Protein-Mediated Cell Fusion Assay
This assay specifically measures the inhibition of the fusion step of viral entry mediated by the SARS-CoV-2 spike protein.
-
Cell Lines: Two populations of cells are used:
-
Effector cells: Expressing the SARS-CoV-2 S protein and a component of a reporter system (e.g., one half of a split luciferase).
-
Target cells: Expressing the ACE2 receptor, TMPRSS2, and the other component of the reporter system.
-
-
Co-culture and Inhibition: The effector and target cells are co-cultured in the presence of varying concentrations of this compound.
-
Fusion and Reporter Activation: If cell fusion occurs, the two components of the reporter system are brought into proximity, generating a measurable signal (e.g., luminescence).
-
Signal Quantification: The signal intensity is quantified, and the reduction in signal in the presence of the inhibitor is used to determine its fusion-inhibiting potency.[14][16]
Visualizing the Pharmacodynamics of this compound
To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided.
Figure 1: Mechanism of Action of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rpeptide.com [rpeptide.com]
- 4. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafamostat - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 8. Nafamostat mesilate reduces blood-foreign surface reactions similar to biocompatible materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of nafamostat mesilate on coagulation and fibrinolysis in hepatic resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
The Genesis of a Potent Protease Inhibitor: A Technical Chronicle of Nafamostat Mesylate's Discovery and Early Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat Mesylate, known scientifically as 6-amidino-2-naphthyl p-guanidinobenzoate dimethanesulfonate and initially designated FUT-175, is a synthetic serine protease inhibitor with a multifaceted pharmacological profile.[1][2] Since its initial development in Japan in the 1980s, it has garnered significant interest for its potent anticoagulant, anti-inflammatory, and, more recently, antiviral properties.[3] This technical guide provides an in-depth exploration of the discovery and history of this compound as a research compound, detailing its synthesis, mechanism of action, and the seminal experiments that defined its therapeutic potential.
Discovery and Synthesis
This compound was first synthesized and developed by researchers at the Japanese pharmaceutical company Torii & Co., Ltd.[1] The foundational research, led by scientists such as S. Fujii and Y. Hitomi, aimed to create novel compounds with potent inhibitory effects on various serine proteases involved in coagulation, fibrinolysis, and the complement system.
The synthesis of this compound is a multi-step process, with key intermediates being p-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol methanesulfonate. While various modifications to the synthesis have been developed over time, the core process involves the esterification of these two key intermediates.
Synthetic Pathway Overview
A general synthetic scheme, derived from patent literature, is outlined below. This process involves the initial synthesis of the two primary precursors, followed by their condensation to form the final product.
Early Pharmacological Profiling: A Broad-Spectrum Inhibitor
Initial in vitro studies revealed that this compound is a potent and reversible inhibitor of a wide range of serine proteases.[2] These early experiments were crucial in establishing its potential as a therapeutic agent for conditions characterized by excessive protease activity.
Quantitative Inhibitory Activity
The inhibitory effects of this compound on key serine proteases were quantified by determining the concentration required for 50% inhibition (IC50). The following table summarizes the IC50 values from early in vitro experiments.
| Target Enzyme | IC50 (M) | Reference |
| Trypsin | 1.8 x 10⁻⁸ | [2] |
| Plasmin | 1.5 x 10⁻⁷ | [2] |
| Thrombin | 1.0 x 10⁻⁶ | [2] |
| Kallikrein (Plasma) | 1.0 x 10⁻⁷ | [2] |
| C1r | 1.0 x 10⁻⁶ | [2] |
| C1s | 1.0 x 10⁻⁶ | [2] |
Experimental Protocol: In Vitro Protease Inhibition Assay
The following provides a generalized protocol for the in vitro protease inhibition assays used in the early evaluation of this compound.
Objective: To determine the inhibitory effect of this compound on the activity of various serine proteases.
Materials:
-
Purified serine proteases (e.g., trypsin, plasmin, thrombin, kallikrein, C1r, C1s)
-
Specific chromogenic or fluorogenic substrates for each protease
-
This compound (FUT-175) stock solution
-
Appropriate buffer solution (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. A control well with buffer instead of the inhibitor is also prepared.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Inhibition of the Complement System
A significant discovery in the early research of this compound was its ability to inhibit the complement system, a crucial component of the innate immune response.[2] Specifically, it was found to inhibit both the classical and alternative pathways.
Mechanism of Complement Inhibition
This compound's inhibitory effect on the classical pathway is primarily through the inhibition of C1r and C1s, two serine proteases that are essential for its activation.[2] In the alternative pathway, it has been shown to inhibit Factor D.
Experimental Protocol: Complement-Mediated Hemolysis Assay (CH50)
The inhibitory effect of this compound on the classical complement pathway was demonstrated using a hemolytic assay.
Objective: To assess the ability of this compound to inhibit complement-mediated lysis of sensitized red blood cells.
Materials:
-
Sheep red blood cells (SRBCs)
-
Anti-SRBC antibody (hemolysin)
-
Normal human serum (as a source of complement)
-
This compound (FUT-175) stock solution
-
Veronal buffered saline (VBS)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sensitization of SRBCs: Wash SRBCs with VBS and incubate them with an optimal concentration of hemolysin to create sensitized erythrocytes (EAs).
-
Assay Setup: In a 96-well plate, add a constant amount of normal human serum (diluted in VBS) to each well.
-
Add serial dilutions of this compound to the wells. A control well with buffer instead of the inhibitor is included.
-
Add the sensitized EAs to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for complement activation and cell lysis.
-
Measurement: Centrifuge the plate to pellet the intact cells. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.
-
Calculation: The percentage of hemolysis is calculated relative to a 100% lysis control (EAs in water). The percentage of inhibition is then determined for each concentration of this compound.
Early In Vivo Studies and Clinical Potential
Following the promising in vitro results, this compound was investigated in animal models of diseases where serine proteases play a significant pathological role. A key area of early investigation was acute pancreatitis, a condition characterized by the premature activation of digestive proteases within the pancreas.
In a rat model of experimental acute pancreatitis, intravenous administration of this compound was shown to suppress the increase in plasma trypsin activity and reduce mortality in a dose-dependent manner. These findings provided strong evidence for its potential clinical utility in treating acute pancreatitis.
Conclusion
The discovery and early development of this compound represent a significant advancement in the field of serine protease inhibitors. Through systematic in vitro and in vivo studies, its broad-spectrum inhibitory activity against key enzymes in the coagulation, fibrinolysis, and complement systems was established. This foundational research laid the groundwork for its eventual clinical use as an anticoagulant and for the treatment of acute pancreatitis. The ongoing exploration of its therapeutic potential, including its antiviral properties, is a testament to the enduring legacy of its initial discovery as a versatile and potent research compound.
References
Methodological & Application
Application Notes and Protocols: Nafamostat Mesylate In Vitro Enzyme Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesylate is a potent, synthetic serine protease inhibitor.[1][2][3] It is utilized as a short-acting anticoagulant and is under investigation for its anti-inflammatory, anti-cancer, and antiviral properties, notably its ability to inhibit viral entry by targeting host cell serine proteases like TMPRSS2.[1][3][4] This document provides a detailed protocol for determining the enzyme kinetics of this compound in vitro, focusing on its inhibitory effects on serine proteases such as trypsin and TMPRSS2.
Mechanism of Action
This compound acts as a time-dependent, competitive inhibitor of several serine proteases.[5] It functions as a slow tight-binding substrate, forming a stable acyl-enzyme intermediate with the target protease.[3][5] This covalent modification of the enzyme's active site leads to its inhibition. The overall inhibitory effect is a result of both the initial binding to the active site and the subsequent formation of this stable intermediate.[5]
Signaling Pathway Diagram
Caption: Inhibition of TMPRSS2-mediated viral entry by this compound.
Quantitative Data Summary
The inhibitory potency of this compound can be quantified by determining key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes representative kinetic data for nafamostat against common serine proteases.
| Enzyme Target | Substrate | Parameter | Value | Reference |
| Bovine Pancreatic Trypsin | TAME | Ki | 11.5 µM | [5] |
| Bovine Pancreatic Trypsin | TAME | Ki* | 0.4 ± 0.14 nM | [5] |
| Human TMPRSS2 | Boc-QAR-AMC | IC50 | 55 ± 7 nM | [6] |
| Human Hepsin | Boc-QRR-AMC | IC50 | 0.005 µM | [1] |
| Extrinsic Pathway (TF-F.VIIa) | - | IC50 | 0.1 µM | [1] |
Note: Ki represents the overall inhibition constant for a time-dependent inhibitor.*
Experimental Protocols
This section details the in vitro assay protocol for determining the enzyme kinetics of this compound against a model serine protease, such as trypsin or TMPRSS2, using a fluorogenic or chromogenic substrate.
Experimental Workflow Diagram
Caption: General workflow for the in vitro enzyme kinetics assay.
Materials and Reagents
-
Enzyme: Recombinant human TMPRSS2 or bovine pancreatic trypsin.
-
Substrate:
-
For TMPRSS2: Fluorogenic substrate Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC).
-
For Trypsin: Chromogenic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE) or fluorogenic substrate Boc-QAR-AMC.
-
-
Inhibitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.
-
Solvent: DMSO for dissolving nafamostat and substrate.
-
Apparatus: 96-well or 384-well microplates (black plates for fluorescence assays), multichannel pipettes, plate reader capable of kinetic fluorescence or absorbance measurements.
Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of nafamostat in DMSO and then dilute further in the assay buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
Add 20 µL of the diluted nafamostat solutions or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add 20 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well. The final volume in each well should be 50 µL.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the fluorescence (Excitation: 340-380 nm, Emission: 440-460 nm for AMC-based substrates) or absorbance (253 nm for BAEE) every minute for 30-60 minutes.
-
-
Controls:
-
Positive Control (No Inhibition): Enzyme, substrate, and vehicle (DMSO) without nafamostat.
-
Negative Control (Background): Substrate and vehicle without the enzyme.
-
Data Analysis
-
Calculate Initial Velocities:
-
For each concentration of nafamostat, plot the fluorescence or absorbance values against time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
-
Determine IC50:
-
Calculate the percentage of inhibition for each nafamostat concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the nafamostat concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of nafamostat that inhibits 50% of the enzyme's activity.
-
-
Determine Inhibition Constant (Ki):
-
To determine the mode of inhibition and the Ki, perform the assay with varying concentrations of both the substrate and nafamostat.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. For a competitive inhibitor like nafamostat, the apparent Km will increase with increasing inhibitor concentration, while Vmax remains unchanged.
-
The Ki can be calculated from the relationship between the apparent Km and the inhibitor concentration.
-
Conclusion
This protocol provides a robust framework for assessing the in vitro enzyme kinetics of this compound against serine proteases. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the inhibitory potency and mechanism of action of nafamostat, facilitating its further development and application in various therapeutic areas.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nafamostat - Wikipedia [en.wikipedia.org]
- 4. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Determining the Effective Concentration of Nafamostat Mesylate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafamostat mesylate is a broad-spectrum serine protease inhibitor with established applications as an anticoagulant and anti-inflammatory agent.[1][2] Emerging research has highlighted its potent antiviral and anticancer properties, primarily attributed to its inhibitory effects on host-cell proteases crucial for viral entry and tumor progression.[3][4] This document provides detailed application notes and experimental protocols for determining the effective concentration of this compound in various cell culture models. The provided methodologies and data will guide researchers in utilizing this compound for in vitro studies effectively.
Introduction
This compound is a synthetic serine protease inhibitor that has garnered significant interest for its potential therapeutic applications beyond its traditional use.[1][5] Its mechanism of action involves the inhibition of a wide range of serine proteases, including trypsin, thrombin, and transmembrane protease, serine 2 (TMPRSS2).[1][2][6] The inhibition of TMPRSS2 is particularly relevant for its antiviral activity against viruses like SARS-CoV-2, as this protease is essential for the priming of the viral spike protein, a critical step for viral entry into host cells.[3][4] In the context of oncology, this compound has been shown to suppress tumor growth and metastasis by inhibiting pathways such as the nuclear factor kappa-B (NF-κB) signaling cascade, which is involved in cell proliferation, invasion, and survival.[3][7][8]
The determination of the precise effective concentration is critical for the successful application of this compound in cell culture experiments. This concentration can vary significantly depending on the cell type, the specific biological question being addressed, and the experimental setup. These notes provide a comprehensive guide to assist researchers in establishing the optimal working concentrations for their studies.
Data Presentation: Effective Concentrations of this compound
The following tables summarize the effective concentrations of this compound across various cell lines and experimental assays as reported in the literature.
Table 1: Antiviral Activity of this compound
| Cell Line | Virus | Assay Type | Effective Concentration (EC₅₀/IC₅₀) | Reference |
| Calu-3 | SARS-CoV-2 | Viral Infection Assay | ~10 nM (EC₅₀) with pretreatment | [7][9] |
| Calu-3 | SARS-CoV-2 | Viral Infection Assay | 3.16 µM (EC₅₀) without pretreatment | [8] |
| VeroE6/TMPRSS2 | SARS-CoV-2 | Viral Infection Assay | ~30 µM (EC₅₀) | [7] |
| In vitro | SARS-CoV-2 | Enzymatic Assay (TMPRSS2) | 0.27 nM (IC₅₀) | [6] |
| In vitro | SARS-CoV-2 | Viral Infection Assay | 22.50 µM (EC₅₀) | [10] |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay Type | Effective Concentration | Reference |
| MDAPanc-28 | Pancreatic Cancer | Cell Viability Assay | 80 µg/mL | [11] |
| Panc-1 | Pancreatic Cancer | Cell Invasion Assay | 0.1 - 10 µM | [11] |
| AsPC-1, BxPC-3, PANC-1 | Pancreatic Cancer | NF-κB Inhibition | Not specified | [7] |
| Panc-1 | Pancreatic Cancer | Proliferation Assay | Not specified | [8] |
Table 3: Other Biological Activities of this compound
| Cell Line/System | Application | Assay Type | Effective Concentration | Reference |
| Purified NK cells | Immunology | IFN-γ Production | 5, 10, or 25 µM | |
| Fibroblast cell lines | Antimicrobial | Chlamydia Proliferation Inhibition | 25 µg/mL (almost complete inhibition) | [12] |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[13]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Protocol 2: In Vitro TMPRSS2 Enzymatic Inhibition Assay
This protocol outlines a fluorogenic assay to measure the direct inhibitory effect of this compound on TMPRSS2 activity.
Materials:
-
Recombinant human TMPRSS2
-
Fluorogenic peptide substrate (e.g., BOC-Gln-Ala-Arg-AMC)
-
This compound
-
Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)[6]
-
DMSO (for dissolving compounds)
-
1536-well black plates
-
Acoustic dispenser (e.g., ECHO 655)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Substrate Dispensing: Dispense 20 nL of the peptide substrate (dissolved in DMSO) into each well of a 1536-well plate using an acoustic dispenser.[6]
-
Inhibitor Dispensing: Dispense 20 nL of this compound at various concentrations or a vehicle control (DMSO) into the wells.[6]
-
Enzyme Addition: Dispense 150 nL of TMPRSS2 in assay buffer into each well to initiate the enzymatic reaction. The total reaction volume should be 5 µL.[6]
-
Incubation and Measurement: Immediately place the plate in a microplate reader and monitor the increase in fluorescence (excitation/emission wavelengths appropriate for the AMC fluorophore) over time.
-
Data Analysis: Determine the rate of the enzymatic reaction for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Cell Invasion Assay using Transwell-Matrigel System
This protocol provides a method to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Target cancer cell line (e.g., Panc-1)
-
This compound
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free cell culture medium
-
Complete cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Chamber Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Chemoattractant Addition: Add complete medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert using a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group to determine the extent of invasion inhibition.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound and Its Role in Potential Clinical Applications [frontiersin.org]
- 4. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nafamostat mesilate can prevent adhesion, invasion and peritoneal dissemination of pancreatic cancer thorough nuclear factor kappa-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination chemotherapy of serine protease inhibitor nafamostat mesilate with oxaliplatin targeting NF-κB activation for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Nafamostat Mesylate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesylate, also known as FUT-175, is a potent, broad-spectrum serine protease inhibitor.[1] It is widely utilized in biomedical research for its anticoagulant, anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Notably, it has been identified as an effective inhibitor of transmembrane protease, serine 2 (TMPRSS2), a key enzyme in the entry of viruses like MERS-CoV and SARS-CoV-2 into host cells.[3] These application notes provide a detailed protocol for the dissolution and use of this compound in cell-based assays to ensure reliable and reproducible experimental outcomes.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvents | Notes | Source(s) |
| Molecular Weight | 539.58 g/mol | N/A | [4] | |
| Solubility | 50 mg/mL | DMSO, Water | Ultrasonic treatment may be needed to aid dissolution.[4] | [1][4] |
| 100 mg/mL | DMSO | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[5] | [5] | |
| 100 mM | Water, DMSO | [6] | ||
| "Slightly soluble" | DI water, pH 2.0, pH 4.0, pH 8.0 buffers | [7] | ||
| Storage (Lyophilized Powder) | Room temperature | Desiccated | Stable for 24 months.[1] | [1] |
| -20°C | Tightly sealed, protected from moisture and light | Stable for 3 years.[5][8] | [5][8] | |
| Storage (Stock Solution) | 4°C | In solution | Use within 1 month.[1] | [1] |
| -20°C | In solution | Use within 1-6 months.[2][9] | [2][9] | |
| -80°C | In solution | Use within 6 months to 1 year; aliquot to avoid freeze-thaw cycles.[1][2] | [1][2] | |
| Working Concentrations (in vitro) | 10 nM - 100 µM | Cell Culture Media | Varies by cell type and assay.[10][11] | [10][11] |
| 0.1 µM - 10 µM | Cell Culture Media | Effective in suppressing invasiveness in Panc-1 cells.[4] | [4] | |
| 10 - 80 µg/mL | Cell Culture Media | Inhibits NF-κB activity in MDAPanc-28 cells.[2][4] | [2][4] | |
| 0.3 - 3 µg/mL | Cell Culture Media | Used for treating Human Umbilical Vein Endothelial Cells (HUVECs).[12] | [12] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Before opening, bring the vial of this compound powder to room temperature.[8]
-
To prepare a 10 mM stock solution, dissolve 10 mg of this compound in 1.853 mL of DMSO.[8] For a 15 mM stock, reconstitute 10 mg of powder in 1.23 ml of DMSO.[1]
-
Vortex the solution until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -80°C for up to one year or at -20°C for up to six months.[2]
General Protocol for Cell-Based Assays
This protocol provides a general workflow for using this compound in a typical cell-based assay. The final concentration of the compound should be optimized for the specific cell line and experimental design.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay duration and allow them to adhere and stabilize overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform serial dilutions to ensure accuracy.
-
Important: To avoid cell toxicity, the final concentration of DMSO in the culture medium should be less than 0.5%.[9] A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment:
-
Remove the existing culture medium from the wells.
-
Wash the cells gently with PBS, if required by the specific assay protocol.
-
Add the prepared working solutions of this compound (and vehicle control) to the respective wells.
-
The incubation time can vary depending on the experiment, ranging from a few hours to 48 hours or more.[4]
-
-
Assay Performance: Following the treatment period, perform the specific cell-based assay according to its protocol (e.g., cell viability assay, enzyme activity assay, gene expression analysis).
Visualizations
Caption: Workflow for this compound dissolution and use in cell-based assays.
Mechanism of Action Signaling Pathway
This compound acts as a serine protease inhibitor. One of its key targets relevant to viral entry is the cell surface protease TMPRSS2.
Caption: Inhibition of TMPRSS2-mediated viral entry by this compound.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Other Proteases | Tocris Bioscience [tocris.com]
- 7. Development of this compound Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nafamostat Mesilate Inhibits TNF-α-Induced Vascular Endothelial Cell Dysfunction by Inhibiting Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nafamostat Mesylate in the Study of Mast Cell Tryptase
Introduction
Nafamostat Mesylate is a potent, synthetic serine protease inhibitor with broad clinical applications, including as an anticoagulant and for the treatment of acute pancreatitis.[1][2] In the context of cellular research, it has emerged as an invaluable tool for investigating the physiological and pathological roles of mast cell tryptase.[3][4] Tryptase, a major secretory granule-associated serine protease released upon mast cell degranulation, is implicated in a variety of inflammatory and allergic conditions such as asthma and inflammatory bowel disease.[4][5] this compound's high affinity and selectivity for tryptase make it an excellent candidate for elucidating the enzyme's function in these processes.[3]
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of human tryptase.[6][7] It exhibits extremely high potency, with an apparent inhibition constant (Ki) in the picomolar range, making it significantly more potent than other inhibitors like gabexate mesilate.[6][7] This potent inhibition allows for the specific study of tryptase-mediated events both in vitro and in vivo. While highly selective for tryptase at low concentrations, it's important to note that at higher concentrations, this compound can inhibit other serine proteases.[3][8]
Applications in Research
-
Elucidation of Tryptase-Mediated Signaling: this compound is instrumental in studying the downstream effects of tryptase activity. Tryptase is known to activate Protease-Activated Receptor-2 (PAR-2), initiating signaling cascades that contribute to inflammation, vasodilation, and increased vascular permeability.[5][9] By inhibiting tryptase, researchers can dissect the specific contributions of the tryptase/PAR-2 axis in various disease models.
-
In Vivo Studies of Allergic and Inflammatory Models: In animal models of conditions like asthma and colitis, this compound has been shown to ameliorate disease symptoms.[3][4] For instance, it can suppress airway hyperreactivity, reduce eosinophil infiltration, and inhibit the production of pro-inflammatory cytokines.[8] These studies highlight the therapeutic potential of targeting tryptase.
-
In Vitro Mast Cell Degranulation and Tryptase Activity Assays: this compound is a critical control in assays measuring mast cell degranulation and tryptase release. It allows for the differentiation of tryptase-dependent and -independent effects of mast cell activation.
Quantitative Data
The inhibitory activity of this compound against mast cell tryptase has been quantified in various studies. The following table summarizes key data points for easy comparison.
| Parameter | Value | Species/Enzyme | Notes | Reference |
| Ki | 95.3 pM | Human Tryptase | Competitive inhibitor. 1000 times lower than gabexate mesilate. | [6][7] |
| IC50 | 1.9x10⁻⁷ M (for Gabexate) | Human Lung Tryptase | While the direct IC50 for Nafamostat is not explicitly stated in the provided text, the IC50 of the less potent inhibitor gabexate mesilate is given for comparison. | [1] |
| Effective Concentration (in vivo) | 3 and 10 mg/kg | Rat | Pretreatment reversed ioxaglate-induced pulmonary dysfunction. | [1] |
| Effective Concentration (in vitro) | 10⁻⁸ M | Rat Peritoneal Mast Cells | Almost completely inhibited tryptase-like protease activity. | [1] |
| Effective Concentration (in vitro) | 0.1 nM | Human Pulmonary Arterial Endothelial Cells | Reversed tryptase-induced endothelial barrier dysfunction. | [1] |
Experimental Protocols
1. In Vitro Tryptase Activity Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on purified tryptase or tryptase released from mast cells.
Materials:
-
Purified human lung tryptase
-
This compound
-
Tryptase substrate (e.g., t-Boc-Phe-Ser-Arg-MCA)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 20 µM heparin and 10% glycerol
-
96-well microplate
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
In a 96-well plate, add purified human lung tryptase (e.g., 7x10⁻⁴ units/mL final concentration) to the assay buffer.[1]
-
Add varying concentrations of this compound to the wells containing the tryptase. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the tryptase substrate (e.g., 3.75 µM final concentration).[1]
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Terminate the reaction by immersing the plate in boiling water for 30-60 seconds.[1]
-
Measure the fluorescence or absorbance of the product at the appropriate wavelength.
-
Calculate the percentage of tryptase activity inhibition for each concentration of this compound and determine the IC50 value.
2. Mast Cell Degranulation and Tryptase Release Assay
This protocol measures the effect of this compound on the activity of tryptase released from stimulated mast cells.
Materials:
-
Rat peritoneal mast cells or a cultured mast cell line
-
Mast cell stimulation agent (e.g., ioxaglate, compound 48/80, or Calcium Ionophore A23187)
-
This compound
-
Hank's Balanced Salt Solution (HBSS)
-
Tryptase substrate and assay buffer (as described above)
-
Centrifuge
-
96-well microplate and reader
Procedure:
-
Isolate rat peritoneal mast cells or culture a suitable mast cell line.[1]
-
Wash and resuspend the cells in HBSS.
-
Aliquot the mast cell suspension into microfuge tubes.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Induce degranulation by adding the stimulating agent (e.g., ioxaglate).[1]
-
Incubate for a suitable period (e.g., 30 minutes) at 37°C.
-
Centrifuge the tubes to pellet the cells.
-
Collect the supernatant, which contains the released tryptase.
-
Perform the tryptase activity assay on the supernatant as described in Protocol 1.
-
The reduction in measured tryptase activity in the presence of this compound indicates its inhibitory effect on the released enzyme.
Visualizations
Caption: Workflow for Mast Cell Degranulation and Tryptase Inhibition Assay.
Caption: Tryptase Signaling Pathway and Inhibition by this compound.
References
- 1. A potent tryptase inhibitor nafamostat mesilate dramatically suppressed pulmonary dysfunction induced in rats by a radiographic contrast medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafamostat - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Nafamostat has anti-asthmatic effects associated with suppressed pro-inflammatory gene expression, eosinophil infiltration and airway hyperreactivity [frontiersin.org]
- 4. Anti-tryptase treatment using nafamostat mesilate has a therapeutic effect on experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. Nafamostat mesilate is an extremely potent inhibitor of human tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nafamostat has anti-asthmatic effects associated with suppressed pro-inflammatory gene expression, eosinophil infiltration and airway hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
Application Notes and Protocols: Nafamostat Mesylate in In Vivo Cancer Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat Mesylate, a synthetic serine protease inhibitor, has demonstrated significant potential as an anti-cancer agent in numerous preclinical studies. Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation, cell proliferation, and survival in various cancers.[1][2] Additionally, this compound has been shown to modulate other key oncogenic pathways, such as the WNT/β-catenin axis, and reduce the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3][4][5] These application notes provide a comprehensive overview of in vivo treatment protocols using this compound in cancer xenograft models, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Efficacy of this compound in In Vivo Xenograft Models
The following tables summarize the quantitative data from various studies investigating the anti-tumor efficacy of this compound, both as a monotherapy and in combination with standard chemotherapeutic agents.
Table 1: this compound Monotherapy
| Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | Panc-1 | Nude Mice | Not specified | Three times a week for six weeks | 43% reduction in tumor volume, 61% reduction in tumor weight | [6] |
| Breast Cancer (Endocrine-resistant) | MCF7-TamR, MCF7-FulR | SCID Mice | 30 mg/kg, Intraperitoneal | Three times a week | Significant decrease in tumor growth | [7] |
| Colorectal Cancer | Not specified | Not specified | Not specified | Not specified | Repressed subcutaneous tumor growth | [8] |
Table 2: this compound in Combination Therapy
| Cancer Type | Combination Agent | Cell Line | Mouse Strain | Dosage and Administration | Treatment Schedule | Outcome | Reference |
| Pancreatic Cancer | Gemcitabine | Not specified | Not specified | Not specified | Not specified | Suppressed pancreatic tumor growth | [9][10] |
| Colorectal Cancer | Oxaliplatin | Not specified | Not specified | Not specified | Not specified | Repressed subcutaneous tumor growth and hepatic metastasis | [8] |
| Ovarian Cancer | Carboplatin | SKOV3/CBP | Nude Mice | Not specified | Not specified | Enhanced inhibitory effect of Carboplatin on tumor growth | [5] |
| Gallbladder Cancer | Radiotherapy | NOZ, OCUG-1 | Not specified | NM: 80 μg/mL and 40 μg/mL respectively; Radiation: 5 Gy | Not specified | Enhanced antiproliferative effect of radiation from 40% to 70% in NOZ cells and from 10% to 70% in OCUG-1 cells. | [11] |
Table 3: Mechanistic Insights from In Vivo Studies
| Cancer Type | Biomarker | Effect of this compound | Reference |
| Pancreatic Cancer | NF-κB activation (p65) | Inhibited | [9] |
| Pancreatic Cancer | IκBα phosphorylation | Suppressed | [6] |
| Colorectal Cancer | NF-κB activation | Abrogated | [8] |
| Colorectal Cancer | p-IκBα | Inhibited | [2] |
| Neuroblastoma | VEGF production | Decreased | [3][4] |
| Gallbladder Cancer | Radiation-induced NF-κB activity | Attenuated | [11] |
| Ovarian Cancer | WNT2B/Wnt/β-catenin axis | Inactivated | [5] |
Experimental Protocols
In Vivo Cancer Xenograft Model Establishment and Treatment
This protocol outlines the general procedure for establishing subcutaneous xenograft models and subsequent treatment with this compound. Specific details may vary depending on the cell line and cancer type.
Materials:
-
Cancer cell lines (e.g., Panc-1, MCF7-TamR, SKOV3)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Matrigel (optional)
-
Sterile PBS
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in PBS or a PBS/Matrigel mixture at the desired concentration (typically 1x10^6 to 1x10^7 cells per injection).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., saline) at the desired concentration.
-
Administer this compound to the treatment group via the specified route (e.g., intraperitoneal injection) and schedule (e.g., daily, three times a week).
-
Administer an equal volume of the vehicle to the control group.
-
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells in vitro.[12][13][14]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Transwell Migration and Invasion Assay
This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.[1][15][16][17]
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cancer cell lines
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Insert Preparation: For invasion assays, coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.
-
Treatment: Add this compound or vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of this compound on the expression and phosphorylation status of proteins in the NF-κB and other signaling pathways.[6][18][19][20]
Materials:
-
Treated and untreated cells or tumor tissue lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells or homogenized tumor tissue in lysis buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: this compound can indirectly modulate the Wnt/β-catenin pathway.
Experimental Workflow Diagram
Caption: General workflow for in vivo cancer xenograft studies with this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents metastasis and dissemination of neuroblastoma through vascular endothelial growth factor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents metastasis and dissemination of neuroblastoma through vascular endothelial growth factor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sensitizes ovarian cancer cells to carboplatin by promoting the ZNF24-mediated inhibition of WNT2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.teikyo.jp [pure.teikyo.jp]
- 10. Combination chemotherapy of nafamostat mesilate with gemcitabine for pancreatic cancer targeting NF-kappaB activation. | Semantic Scholar [semanticscholar.org]
- 11. Nafamostat mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 16. corning.com [corning.com]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Nafamostat Mesylate in Fluorescence-Based Protease Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nafamostat Mesylate, a broad-spectrum serine protease inhibitor, in fluorescence-based protease assays. This document includes detailed protocols for assessing the inhibitory activity of this compound against key proteases, quantitative data for comparison, and visualizations to illustrate the underlying mechanisms and workflows.
Introduction
This compound is a synthetic serine protease inhibitor known for its potent, broad-spectrum activity.[1][2] Its mechanism of action involves acting as a slow, tight-binding substrate that forms a stable acyl-enzyme intermediate with the target protease, effectively inhibiting its activity.[2] This property makes it a valuable tool for studying protease function and for the development of therapeutic agents targeting proteases involved in various pathological processes, including coagulation, inflammation, and viral entry.
Fluorescence-based assays are a cornerstone of protease research, offering high sensitivity, a wide dynamic range, and amenability to high-throughput screening. These assays typically employ a fluorogenic substrate, a peptide sequence specific to the protease of interest, conjugated to a fluorescent reporter molecule that is quenched until the peptide is cleaved. The resulting increase in fluorescence intensity is directly proportional to the protease activity.
Mechanism of Action of this compound
This compound inhibits serine proteases through a covalent modification of the active site serine residue. The process can be summarized in the following steps:
-
Binding: this compound, mimicking a natural substrate, binds to the active site of the serine protease.
-
Acylation: The catalytic serine residue in the protease's active site attacks the carbonyl group of this compound. This leads to the formation of a transient tetrahedral intermediate.
-
Covalent Intermediate Formation: The intermediate resolves by forming a stable acyl-enzyme bond between the 4-guanidinobenzoic acid moiety of Nafamostat and the active site serine. The other part of the molecule, 6-amidino-2-naphthol, is released.[3]
-
Inhibition: The resulting acyl-enzyme complex is very stable and has a slow deacylation rate, effectively blocking the protease's catalytic activity.[3]
This covalent inhibition mechanism is depicted in the following signaling pathway diagram:
Caption: Covalent inhibition of a serine protease by this compound.
Data Presentation: Inhibitory Potency of this compound
The inhibitory potency of this compound against various serine proteases has been determined in numerous studies. The following table summarizes key quantitative data, primarily IC50 and Ki values, obtained from fluorescence-based assays.
| Protease | Substrate | IC50 | Ki | Reference(s) |
| Trypsin | Boc-Gln-Ala-Arg-AMC | - | 15 nM | [1] |
| Tryptase | - | - | 95.3 pM | [1] |
| TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 0.27 nM - 1.4 nM | - | |
| Factor VIIa | - | 150 nM | 200 nM | [4] |
| Factor Xa | - | 100 nM | - | [5] |
| HGFA | Boc-Gln-Leu-Arg-AMC | 0.15 µM | 25 nM | [5] |
| Hepsin | Boc-Gln-Arg-Arg-AMC | 5 nM | - | [5] |
| MERS-CoV S-mediated fusion | - | 1 nM - 100 nM | - | [4] |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the specific assay conditions, including substrate concentration, enzyme concentration, and buffer composition.
Experimental Protocols
This section provides detailed protocols for conducting fluorescence-based protease assays to evaluate the inhibitory activity of this compound against three exemplary serine proteases: Trypsin, TMPRSS2, and Thrombin.
General Experimental Workflow
The general workflow for a fluorescence-based protease inhibition assay is outlined below.
Caption: A generalized workflow for a fluorescence-based protease inhibition assay.
Protocol 1: Trypsin Inhibition Assay
Objective: To determine the IC50 of this compound against bovine pancreatic trypsin.
Materials:
-
Enzyme: Bovine Pancreatic Trypsin (e.g., TPCK-treated)
-
Substrate: Boc-Gln-Ala-Arg-AMC (7-amino-4-methylcoumarin)
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM CaCl2, 0.1 mg/mL BSA
-
Solvent for Inhibitor and Substrate: Dimethyl sulfoxide (DMSO)
-
Apparatus: 96-well black microplate, fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Trypsin in 1 mM HCl.
-
Prepare a stock solution of Boc-Gln-Ala-Arg-AMC in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the serially diluted this compound solutions to the respective wells. For the control (no inhibitor) wells, add 10 µL of Assay Buffer with the same final concentration of DMSO.
-
Add 20 µL of the working Trypsin solution to all wells except the blank wells. For the blank wells, add 20 µL of Assay Buffer.
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Boc-Gln-Ala-Arg-AMC substrate solution to all wells.[6]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[6][7] Record readings every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: TMPRSS2 Inhibition Assay
Objective: To determine the IC50 of this compound against recombinant human TMPRSS2.
Materials:
-
Enzyme: Recombinant Human TMPRSS2
-
Substrate: Boc-Gln-Ala-Arg-AMC
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Solvent for Inhibitor and Substrate: DMSO
-
Apparatus: 96-well black microplate, fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute recombinant TMPRSS2 according to the manufacturer's instructions.
-
Prepare a stock solution of Boc-Gln-Ala-Arg-AMC in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the serially diluted this compound solutions to the respective wells. For the control wells, add 10 µL of Assay Buffer with the same final DMSO concentration.
-
Add 25 µL of the working TMPRSS2 solution to all wells except the blank. For the blank wells, add 25 µL of Assay Buffer.
-
Mix and pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 25 µL of the Boc-Gln-Ala-Arg-AMC substrate solution to all wells.
-
Immediately begin kinetic fluorescence measurement with excitation at ~340-380 nm and emission at ~440-460 nm. Record data every minute for 30-60 minutes.
-
-
Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1 to determine the IC50 of this compound for TMPRSS2.
-
Protocol 3: Thrombin Inhibition Assay
Objective: To determine the IC50 of this compound against human thrombin.
Materials:
-
Enzyme: Human α-Thrombin
-
Substrate: Benzoyl-Phe-Val-Arg-AMC HCl
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM CaCl₂
-
Solvent for Inhibitor and Substrate: DMSO
-
Apparatus: 96-well black microplate, fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., with 0.1% BSA to prevent nonspecific binding).
-
Prepare a stock solution of Benzoyl-Phe-Val-Arg-AMC HCl in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in the Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of the serially diluted this compound solutions. For control wells, add 10 µL of Assay Buffer containing the equivalent DMSO concentration.
-
Add 20 µL of the working thrombin solution to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Mix the contents and pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Benzoyl-Phe-Val-Arg-AMC HCl substrate solution to every well.[1]
-
Immediately start kinetic fluorescence readings using an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[1] Collect data at 1-minute intervals for 30-60 minutes.
-
-
Data Analysis:
-
Perform data analysis as outlined in Protocol 1 to calculate the IC50 of this compound for thrombin.
-
Conclusion
This compound is a potent inhibitor of a wide range of serine proteases. The fluorescence-based assays detailed in these application notes provide robust and sensitive methods for quantifying its inhibitory activity. These protocols can be adapted for screening other potential protease inhibitors and for further characterizing the enzymatic activity of various proteases in both basic research and drug discovery settings. Careful attention to experimental conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. Delayed administration of this compound inhibits thrombin-mediated blood–spinal cord barrier breakdown during acute spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. youtube.com [youtube.com]
- 7. A low-background, fluorescent assay to evaluate inhibitors of diverse viral proteases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nafamostat Mesylate solubility issues in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with essential information for working with Nafamostat Mesylate, focusing on common solubility and stability challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve directly in aqueous buffers?
A1: this compound is sparingly soluble in aqueous buffers.[1] Its chemical structure, an ester of 6-amidino-2-naphthol and p-guanidinobenzoic acid, contributes to this limited solubility in water-based solutions.[2] Furthermore, it is highly unstable and prone to rapid hydrolysis, especially at neutral or alkaline pH, which can be mistaken for solubility issues.[2][3]
Q2: What is the recommended solvent for preparing a stock solution?
A2: The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][4] this compound is soluble in DMSO at concentrations ranging from approximately 1 mg/mL to as high as 50 mg/mL.[1][4] Some suppliers also indicate solubility in water at 50 mg/mL, though stability in aqueous solutions is a significant concern.[4] For maximum stability of the stock solution, it is recommended to store aliquots at -80°C for up to six months.[4]
Q3: How should I prepare my working solution in an aqueous buffer from the DMSO stock?
A3: To prepare a working solution, you should first dissolve the this compound in DMSO to create a concentrated stock. Then, dilute this stock solution with your aqueous buffer of choice.[1] For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] It is critical to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent immediate precipitation.
Q4: My this compound precipitates after I dilute it in my buffer. What can I do?
A4: Precipitation upon dilution is a common issue. Here are several troubleshooting steps:
-
Lower the Final Concentration: The final concentration in your aqueous buffer might be exceeding its solubility limit. Try preparing a more dilute working solution.
-
Increase the Percentage of DMSO: A higher final percentage of DMSO in your working solution can help maintain solubility. However, be mindful of the DMSO tolerance of your specific assay or cell line.
-
Check the Buffer pH: Nafamostat's stability is highly pH-dependent. It is more stable at an acidic pH (e.g., pH 1.2-4.0) and degrades rapidly at neutral or alkaline pH.[2][3][5] While this is primarily a stability issue, rapid degradation can result in byproducts that may be less soluble.
-
Prepare Solutions Fresh: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
Q5: How stable is this compound in aqueous solutions and plasma?
A5: this compound is highly unstable in aqueous solutions and plasma due to rapid hydrolysis by esterases.[2] Its half-life in the body is reported to be as short as 8 minutes.[5]
-
In Buffers: Stability is pH-dependent. Acidic conditions (pH < 4) significantly slow down hydrolysis.[2][3]
-
In Plasma/Blood: Degradation is rapid. Storing blood samples at 4°C and using collection tubes containing sodium fluoride (an esterase inhibitor) can improve stability.[6][7] Even in extracted plasma stored at 5°C, Nafamostat degrades at a rate of approximately 4.7% per hour.[6][8]
Data on Solubility and Stability
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ~1 mg/mL to 50 mg/mL | Recommended for primary stock solutions.[1][4] |
| Water | 50 mg/mL | While reported as soluble, aqueous solutions are highly unstable.[4] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Achieved by diluting a DMSO stock into PBS.[1] |
| Deionized Water | Slightly Soluble | Classified as "slightly soluble" according to USP standards.[5] |
| pH Buffers (1.2 - 12.0) | Low solubility at specific pH | Generally shows low solubility, though sufficient for some applications.[5] |
Table 2: Stability of this compound under Various Conditions
| Condition | Matrix | Stability (% Remaining) | Source(s) |
| Room Temperature, 1 hour | Whole Blood (Lithium Heparin) | 90% | [6] |
| 4°C, 2 hours | Whole Blood (Lithium Heparin) | 94% | [6] |
| 4°C, 3 hours | Whole Blood (Sodium Fluoride/Potassium Oxalate) | 91% | [6][8] |
| 5°C, per hour | Extracted Plasma | Degrades at a rate of 4.7 ± 0.7% per hour. | [6][8] |
| Room Temperature, 24 hours | Plasma (pH > 5.5) | Significantly reduced stability. | [2][3] |
| Room Temperature, 24 hours | Plasma (pH 1.2, 0.35% HCl) | Maintained stability. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 539.6 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out 10 mg of this compound powder.
-
Add 1.23 mL of DMSO to the powder.[4]
-
Vortex or sonicate gently until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C. The solution is stable for up to 6 months under these conditions.[4]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile conical tube
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of DMSO stock solution required. Note: Aim to keep the final DMSO concentration in your working solution as low as possible (typically <0.5%) to avoid solvent effects in your assay.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the buffer, slowly add the calculated volume of the DMSO stock solution drop-by-drop. This gradual dilution is crucial to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to lower the final concentration.
-
Use the freshly prepared aqueous working solution immediately. Do not store.[1]
Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Hydrolytic Degradation Pathway of Nafamostat
Caption: Hydrolysis of Nafamostat into its primary degradation products.
Simplified Mechanism of Action: Inhibition of TMPRSS2
Caption: Nafamostat inhibits TMPRSS2, blocking viral entry.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. Development of this compound Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Improving the stability of Nafamostat Mesylate in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nafamostat Mesylate in cell culture experiments. Given the compound's inherent instability, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic serine protease inhibitor.[1] It works by blocking the activity of a wide range of serine proteases, which are enzymes involved in various physiological processes, including blood coagulation, inflammation, and viral entry into host cells.[1]
Q2: Why is the stability of this compound a concern in cell culture experiments?
A2: this compound is highly susceptible to hydrolysis, a chemical process in which the molecule is broken down by reacting with water. This degradation is accelerated by factors commonly present in cell culture environments, such as neutral to alkaline pH and the presence of esterases (enzymes that break down esters) found in serum supplements like Fetal Bovine Serum (FBS).[2][3] This instability can lead to a rapid loss of the compound's effective concentration, impacting experimental results.
Q3: How quickly does this compound degrade?
Q4: What are the main degradation products of this compound?
A4: The primary degradation products of this compound through hydrolysis are 4-guanidinobenzoic acid (GBA) and 6-amidino-2-naphthol (AN).[4]
Q5: Can I prepare a stock solution of this compound in advance?
A5: It is highly recommended to prepare fresh stock solutions of this compound immediately before each experiment. If a stock solution must be prepared in advance, it should be dissolved in an appropriate solvent (e.g., sterile water or DMSO) at a high concentration, aliquoted into single-use volumes, and stored at -80°C for no longer than one year.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effects. | Rapid degradation of this compound in the cell culture medium. | - Prepare a fresh stock solution of this compound for each experiment.- Add the compound to the cell culture medium immediately before treating the cells.- For long-term experiments (>24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 12-24 hours).[5] |
| High variability between replicate wells or experiments. | Inconsistent concentration of active this compound due to degradation. | - Ensure uniform and rapid mixing of the compound into the medium upon addition.- Minimize the time between preparing the treated medium and adding it to the cells.- Consider performing a stability test of this compound in your specific cell culture medium and conditions (see Experimental Protocols section). |
| Complete loss of activity in serum-containing media. | Presence of esterases in Fetal Bovine Serum (FBS) accelerating the hydrolysis of this compound. | - If possible, conduct experiments in serum-free medium.- If serum is required, reduce the serum concentration to the minimum necessary for cell viability.- Alternatively, consider heat-inactivating the FBS, although this may also affect growth factors. |
| Precipitation of the compound in the medium. | Poor solubility or interaction with media components. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line.- Prepare the final dilution of this compound in pre-warmed medium and mix thoroughly. |
Quantitative Data on this compound Stability
While data specific to cell culture media is limited, the following tables summarize the stability of this compound in other relevant solutions. Researchers should use this information as a guide and consider validating stability in their specific experimental setup.
Table 1: Stability of this compound in Infusion Solutions at Room Temperature
| Infusion Solution | Concentration | Duration | Remaining Nafamostat (%) |
| 0.9% Sodium Chloride | Not Specified | 24 hours | >95% |
| 5% Glucose | Not Specified | 24 hours | >95% |
| Data from a study on the stability in intravenous infusion solutions.[2] |
Table 2: Stability of this compound in Human Plasma
| Storage Condition | pH | Duration | Remaining Nafamostat (%) |
| Room Temperature | 5.5 | 24 hours | Significantly Reduced |
| 4°C | Not Specified | 3 hours | ~91% (in sodium fluoride/potassium oxalate tubes) |
| 5°C | Not Specified | 1 hour | ~95.3% |
| Data compiled from studies on Nafamostat stability in biological samples.[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)
-
Sterile, single-use polypropylene tubes
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -80°C for up to one year.[1]
-
Protocol 2: General Protocol for Cell Treatment
-
Materials:
-
Cells cultured in appropriate flasks or plates
-
Pre-warmed cell culture medium (with or without serum, as required)
-
Freshly thawed or prepared this compound stock solution
-
-
Procedure:
-
On the day of the experiment, thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium and mix gently but thoroughly by inverting the tube or pipetting.
-
Remove the existing medium from the cells and immediately replace it with the medium containing this compound.
-
Return the cells to the incubator for the desired treatment duration.
-
For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 12-24 hours.[5]
-
Protocol 3: Protocol for Assessing this compound Stability in Cell Culture Medium
-
Materials:
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
Incubator set to 37°C and 5% CO₂
-
Method for quantifying this compound (e.g., HPLC-MS)
-
Sterile tubes
-
-
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the desired final concentration.
-
Immediately take a sample (time point 0) and store it under conditions that prevent further degradation (e.g., snap-freeze in liquid nitrogen and store at -80°C).
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Store all samples at -80°C until analysis.
-
Quantify the concentration of this compound in each sample using a validated analytical method.
-
Calculate the percentage of remaining this compound at each time point relative to the time point 0 sample to determine its stability profile.
-
Visualizations
Caption: Troubleshooting workflow for addressing instability issues with this compound.
Caption: The hydrolysis pathway of this compound into its inactive metabolites.
Caption: Recommended workflow for treating cells with this compound.
References
Technical Support Center: Optimizing Nafamostat Mesylate Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nafamostat Mesylate concentration for their experiments while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can lead to cytotoxicity?
This compound is a synthetic serine protease inhibitor. Its cytotoxic effects, particularly in cancer cells, are largely attributed to its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3][4] By inhibiting NF-κB, this compound can suppress the expression of anti-apoptotic proteins, leading to programmed cell death (apoptosis).[1][3]
Q2: What are the typical concentration ranges of this compound that have been reported to induce cytotoxicity in cancer cell lines?
The cytotoxic concentration of this compound can vary significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
To determine the optimal concentration, it is essential to perform a cell viability assay with a range of this compound concentrations. This will allow you to identify the concentration that provides the desired biological effect without causing significant cell death. A standard approach is to perform a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.
Q4: What are the common signs of cytotoxicity to look for in my cell cultures treated with this compound?
Common morphological signs of cytotoxicity that can be observed using a microscope include:
-
Rounding and detachment of adherent cells.
-
Shrinking of the cell body.
-
Membrane blebbing.
-
Nuclear condensation and fragmentation (apoptosis).
-
Increased number of floating dead cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death even at low concentrations. | The specific cell line is highly sensitive to this compound. | Perform a wider range dose-response experiment starting from very low concentrations (e.g., nanomolar range) to identify a suitable therapeutic window. |
| Incorrect calculation of the stock solution concentration. | Double-check all calculations and ensure the stock solution was prepared and stored correctly. | |
| No observable effect at concentrations reported in the literature. | The cell line is resistant to this compound. | Consider using a different cell line or combination therapy. Investigate the status of the NF-κB pathway in your cells, as its activity can influence sensitivity. |
| Degradation of this compound. | Prepare fresh solutions for each experiment. This compound solutions should be stored appropriately to maintain stability.[5] | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment, as this can affect the outcome of cytotoxicity assays. |
| Contamination of cell cultures. | Regularly check for and address any microbial contamination in your cell cultures. |
Data on this compound Cytotoxicity
The following table summarizes reported cytotoxic concentrations of this compound in various cancer cell lines. This data should be used as a reference to guide your experimental design.
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| MCF7-TamR & MCF7-FulR | Endocrine-resistant Breast Cancer | 30, 60, 90 µM | Dose-dependent apoptosis | [1] |
| NOZ & OCUG-1 | Gallbladder Cancer | Not specified | Enhances radiotherapy-induced apoptosis | [3][4] |
| Colorectal Cancer Cells | Colorectal Cancer | Not specified | Inhibits proliferation and induces apoptosis | [2] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay to assess cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[7]
-
Incubation with MTT: Incubate the plate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing Key Processes
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Mechanism of this compound-induced apoptosis via NF-κB inhibition.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. This compound overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafamostat mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nafamostat mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
Technical Support Center: Troubleshooting Off-Target Effects of Nafamostat Mesylate in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Nafamostat Mesylate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity and a decrease in cell viability at concentrations of this compound that are lower than what is reported in the literature for our cell type. What could be the cause and how can we troubleshoot this?
A1: Unexpectedly high cytotoxicity can stem from several factors. Firstly, the broad-spectrum serine protease inhibitory activity of this compound can lead to off-target effects that impact cell health. Secondly, the metabolic state and specific sensitivities of your cell line may differ from those previously studied.
Troubleshooting Steps:
-
Confirm Drug Concentration and Purity: Ensure the correct concentration of this compound is being used and that the compound has not degraded. It is advisable to use a freshly prepared solution for each experiment.[1]
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment using a wider range of concentrations to determine the precise IC50 value for your specific cell line.
-
Use a More Sensitive Viability Assay: Assays like the MTT or MTS assay measure metabolic activity and can be more sensitive indicators of cytotoxicity than simple cell counting.
-
Assess for Apoptosis: The observed decrease in viability may be due to induced apoptosis. Perform an Annexin V/Propidium Iodide (PI) staining assay to differentiate between apoptotic and necrotic cell death. Nafamostat has been shown to induce apoptosis in some cell lines.
-
Consider the Assay Duration: The cytotoxic effects of this compound may be time-dependent. Shortening the incubation time might mitigate some of the off-target effects while still allowing for the desired on-target activity.
Q2: Our experimental results for a specific signaling pathway are inconsistent or unexpected after treatment with this compound. How can we determine if this is an off-target effect?
A2: this compound is known to affect several signaling pathways, most notably the NF-κB pathway.[2] Its broad inhibitory profile can lead to confounding effects on other cellular signaling cascades.
Troubleshooting Steps:
-
Review Known Off-Target Pathways: Nafamostat can inhibit proteases involved in the coagulation cascade, the complement system, and the kallikrein-kinin system.[3] Consider if your pathway of interest is downstream of or interacts with any of these systems.
-
Use a More Specific Inhibitor: If available, use a more specific inhibitor for your target protease as a control to see if the same signaling changes are observed.
-
Rescue Experiment: If Nafamostat is inhibiting an off-target protease that affects your pathway, adding the product of that enzymatic reaction might rescue the phenotype.
-
Knockdown/Knockout Models: If you suspect a specific off-target, using a cell line with that protein knocked down or knocked out can help confirm if the observed effect is mediated through that off-target.
-
Examine Upstream Components: Analyze the activation state of proteins upstream of your pathway of interest to pinpoint where Nafamostat might be exerting its off-target effects.
Q3: We are working with primary cells or cell lines that are highly sensitive to changes in their culture environment. Are there any special considerations when using this compound with these cells?
A3: Yes, sensitive cell types require careful handling when treated with a broad-spectrum inhibitor like this compound.
Troubleshooting Steps:
-
Start with Low Concentrations: Begin with concentrations at the very low end of the effective range and titrate up carefully.
-
Monitor Cell Morphology: Closely observe the cells for any changes in morphology, such as rounding, detachment, or blebbing, which can be early indicators of stress or cytotoxicity.
-
Optimize Serum Concentration: Serum contains various proteases and protease inhibitors. The concentration of serum in your culture medium could influence the effective concentration and off-target effects of Nafamostat. Consider reducing the serum concentration during the treatment period if your cells can tolerate it.
-
Perform Regular Media Changes: this compound has a short half-life in solution.[3] Regular media changes with fresh Nafamostat can ensure a more consistent concentration but may also exacerbate cytotoxicity. A balance must be found for your specific experimental setup.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various serine proteases. This data can help in designing experiments and interpreting results by providing an overview of its potency against both on-target and potential off-target enzymes.
Table 1: Inhibitory Constants (Ki) of this compound for Various Serine Proteases
| Protease | Ki Value | Reference |
| Trypsin | 15 nM | [1] |
| Tryptase | 95.3 pM | [1] |
| Thrombin | Not specified | [3] |
| Factor Xa | Not specified | [3] |
| Factor XIIa | Not specified | [3] |
| Kallikrein | Not specified | [3] |
| Tissue factor-Factor VIIa complex | 2.0 x 10⁻⁷ M | [4] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound
| Protease/Process | IC50 Value | Cell Line/System | Reference |
| MERS-CoV S-protein-mediated fusion | ~1 nM | Calu-3 cells | [5] |
| SARS-CoV-2 infection | ~10 nM | Calu-3 cells | [6] |
| Extrinsic pathway activity (TF-F.VIIa mediated-F.Xa generation) | 1.0 x 10⁻⁷ M | In vitro assay | [4] |
| Tissue factor-Factor VIIa complex | 1.5 x 10⁻⁷ M | In vitro assay | [4] |
Experimental Protocols
1. Protocol for Assessing Cell Viability using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Protocol for Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following treatment with this compound.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected cell death.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Nafamostat Mesylate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Nafamostat Mesylate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in both DMSO (up to 50 mg/mL) and water (up to 50 mg/mL). For long-term storage, DMSO is generally preferred. For assays where DMSO might interfere, sterile water can be used, but the solution should be prepared fresh and used promptly. Aqueous solutions are not recommended for storage for more than one day.
Q2: How should I store the lyophilized powder of this compound?
A2: The lyophilized powder should be stored at room temperature or -20°C and kept desiccated. Under these conditions, it is stable for 24 to 36 months.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To prevent loss of potency, stock solutions should be aliquoted to avoid multiple freeze-thaw cycles and stored at low temperatures. Specific recommendations vary, but a general guideline is provided in the table below.
Q4: For how long can I store my this compound stock solution?
A4: The stability of the stock solution is dependent on the storage temperature and solvent. Refer to the data summary table for detailed stability information. For example, a solution in DMSO can be stored for up to 6 months at -80°C.
Q5: My this compound solution has lost its activity. What are the potential causes?
A5: Loss of activity is likely due to degradation. The primary cause of degradation in solution is hydrolysis, which can be accelerated by:
-
Improper storage temperature: Storing at room temperature leads to poor stability.
-
Multiple freeze-thaw cycles: These can degrade the compound.
-
Incorrect pH: An acidic pH is crucial to inhibit enzymatic hydrolysis in biological samples.
-
Presence of esterases: In biological samples like plasma, esterases can rapidly hydrolyze this compound.
-
Incompatible materials: Contact with strong acids/alkalis or strong oxidizing/reducing agents can cause degradation.
Troubleshooting Guide
Issue: Precipitate observed in the stock solution upon thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the solvent may not be optimal for the storage temperature.
-
Solution: Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.
Issue: Inconsistent experimental results using the same stock solution.
-
Possible Cause: The stock solution may have degraded due to improper storage or handling. Multiple freeze-thaw cycles can lead to a gradual loss of potency.
-
Solution: Prepare fresh aliquots of the stock solution from a new vial of lyophilized powder. Ensure that each aliquot is used only once.
Issue: Rapid loss of activity in cell culture media or biological buffers.
-
Possible Cause: this compound is unstable in aqueous solutions, especially at neutral or alkaline pH. Hydrolysis can occur rapidly.
-
Solution: Prepare the working solution immediately before use. For experiments with biological samples, consider adding an esterase inhibitor and maintaining a slightly acidic pH if the experimental conditions allow.
Data Presentation
Table 1: Stability of this compound Lyophilized Powder
| Storage Condition | Stability |
| Room Temperature, Desiccated | Up to 24 months |
| -20°C, Desiccated | Up to 36 months |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Duration | Stability Notes |
| DMSO | -80°C | Up to 1 year | Recommended for long-term storage. |
| DMSO | -20°C | Up to 6 months | Suitable for intermediate-term storage. |
| Water | 4°C | Up to 1 month | Use with caution; shorter duration is safer. |
| Aqueous Buffers (e.g., PBS) | Not Recommended | > 1 day | Sparingly soluble and prone to degradation. |
Table 3: Factors Affecting this compound Stability in Biological Samples
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Keep samples at 4°C during processing. |
| pH | Acidic pH inhibits enzymatic hydrolysis. | Adjust sample pH to be acidic if possible. |
| Esterases | Cause rapid hydrolysis. | Use of esterase inhibitors can improve stability. |
Experimental Protocols
Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
For a 15 mM stock solution, reconstitute 10 mg of this compound powder (MW: 539.58 g/mol ) in 1.23 mL of DMSO.
-
Vortex the solution gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework. The specific parameters should be optimized for the available HPLC system.
-
Materials:
-
This compound stock solution
-
Appropriate buffer (e.g., phosphate buffer at a specific pH)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid)
-
-
Procedure:
-
Prepare a working solution of this compound in the buffer of interest at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot into the HPLC system and record the peak area corresponding to this compound.
-
Store the remaining working solution under the desired test conditions (e.
-
Technical Support Center: Nafamostat Mesylate Animal Model Dosage Adjustment
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Nafamostat Mesylate dosage for various animal models. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a new animal model?
A1: The optimal starting dose of this compound is highly dependent on the animal species, the disease model, and the therapeutic indication. Based on published studies, a general approach is to start with a dose that has been shown to be effective and safe in a similar model. For instance, in rodent models of acute pancreatitis, intravenous infusions of 5-25 µg/kg/h have been used.[1] For cancer models in mice, intraperitoneal injections of 10-30 mg/kg have been reported.[2][3][4][5] It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q2: What are the common routes of administration for this compound in animal models?
A2: The most common routes of administration are intravenous (IV) and intraperitoneal (IP).[1][2][3][4][6][7] Subcutaneous (SC) and intranasal (IN) routes have also been reported.[4][8] The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. IV administration provides immediate systemic circulation, while IP injection allows for rapid absorption.[9]
Q3: What is the stability of this compound in solution for in vivo studies?
A3: this compound is known to be unstable in aqueous solutions, with a short half-life.[10] It is recommended to prepare fresh solutions immediately before administration.[11][12] For continuous intravenous infusion, the stability in common infusion solutions like 0.9% sodium chloride and 5% glucose has been shown to be acceptable for up to 24 hours when stored at room temperature and protected from light.[11]
Q4: What are the potential side effects of this compound in animals?
A4: At high doses, this compound can cause side effects such as hypotension (a gradual decrease in mean arterial pressure) and plasma electrolyte imbalances, including hyponatremia, hypochloremia, and hyperkalemia.[13] In some cases, changes in blood pressure have been observed.[14][15] It is essential to monitor animals closely for any adverse effects, especially during high-dose or long-term administration.
Q5: How does this compound affect coagulation parameters in animals?
A5: this compound is a serine protease inhibitor and acts as an anticoagulant.[16] It can prolong the activated coagulation time (ACT) and activated partial thromboplastin time (aPTT) in a dose-dependent manner.[13][14][15][17][18] Researchers should be aware of its anticoagulant properties when designing studies, especially those involving surgery or in models with a risk of bleeding.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High mortality or severe adverse effects in treated animals. | - Dosage may be too high for the specific animal model or strain.- Rapid intravenous injection may lead to acute toxicity. | - Reduce the dosage and perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Administer the drug as a slow intravenous infusion instead of a bolus injection.[1][6]- Closely monitor animals for signs of distress and electrolyte imbalance.[13] |
| Lack of therapeutic efficacy. | - Dosage may be too low.- Inappropriate route of administration for the target tissue.- Poor bioavailability or rapid metabolism.[19][20][21]- Instability of the prepared this compound solution. | - Increase the dosage based on a dose-response study.- Consider a different route of administration that ensures better delivery to the target organ.- For oral administration, consider formulation strategies to improve bioavailability.[19][20]- Prepare fresh solutions for each administration and protect them from light.[11] |
| High variability in experimental results. | - Inconsistent drug preparation and administration techniques.- Differences in animal age, weight, or health status.- Instability of this compound leading to variable active compound concentration. | - Standardize protocols for drug preparation and administration.- Ensure uniformity in the animal cohort.- Prepare and use this compound solutions promptly to minimize degradation.[11][12] |
| Unexpected bleeding or coagulation abnormalities. | - The anticoagulant effect of this compound may be more pronounced in the specific animal model.- Interaction with other experimental procedures (e.g., surgery). | - Monitor coagulation parameters (e.g., ACT, aPTT) to assess the anticoagulant effect.[14][15][17][18]- Adjust the dosage to achieve the desired therapeutic effect without excessive anticoagulation.- If possible, schedule administration to minimize interference with procedures that have a high risk of bleeding. |
Dosage Summary Tables
Table 1: this compound Dosage in Rodent Models
| Animal Model | Indication | Dosage | Route of Administration | Reference |
| Sprague-Dawley Rat | Acute Pancreatitis | 5, 10, 25 µg/kg/h | Intravenous Infusion | [1] |
| Mouse | Acute Pancreatitis | Not specified | Intravenous | [22] |
| A129 Mouse | Zika Virus Infection | 10 mg/kg | Intraperitoneal Injection | [2] |
| CDF1 Mouse | Cancer (Colon Adenocarcinoma) | 0.3, 1.0, 3.0, 10.0 mg/kg for 7 days | Not specified | [5] |
| NOD-SCID Mouse | Breast Cancer | 30 mg/kg (three times a week) | Intraperitoneal Injection | [3] |
| Mouse | Pancreatic Cancer | 30 µg/g (for 6 weeks) | Intraperitoneal Injection | [4] |
| Choline Deficient Ethionine Diet Mouse | Pancreatitis | 20 mg/kg (for 5 days) | Subcutaneous Injection | [4] |
| Rat | Spinal Cord Injury | 10 mg/kg/day | Intraperitoneal Injection | [23] |
| Rat | Chlamydia-induced Arthritis | 10 mg/kg (daily) | Intraperitoneal Injection | [7] |
| Rat | Pharmacokinetics | 2 mg/kg | Intravenous Injection | [19][20][21] |
| Rat | Pharmacokinetics | 20 mg/kg | Oral Administration | [19][20][21] |
| Ad5-hACE2-sensitized Mouse | SARS-CoV-2 Infection | 3 mg/kg | Intranasal | [8] |
Table 2: this compound Dosage in Other Animal Models
| Animal Model | Indication | Dosage | Route of Administration | Reference |
| Beagle Dog | Acute Pancreatitis | 1 mg/kg/h | Intravenous Infusion | [6] |
| Beagle Dog | Disseminated Intravascular Coagulation (DIC) | 5, 10 mg/kg/hr | Not specified | [24] |
| Beagle Dog | Anticoagulation for Hemodialysis | 0.25, 0.5 mg/kg/h | Not specified | [17] |
| Beagle Dog | Safety Study | 10 mg/kg/hr for 24 hours | Continuous Intravenous Administration | [13] |
| Beagle Dog | Anticoagulation | 10 mg/kg bolus followed by 10 mg/kg/h infusion | Intravenous | [14][15][18] |
| Beagle Dog | Hemorrhagic Shock | 0.2 mg/kg | Not specified | [25] |
| Mini Pig | Post-ERCP Pancreatitis | 50 mg/5 cc | Intrapancreatic Duct Infusion | [26] |
Detailed Experimental Protocols
Protocol 1: Induction of Acute Pancreatitis in Rats and Administration of this compound (Adapted from[1])
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Pancreatitis:
-
Anesthetize the rats.
-
Perform a midline laparotomy to expose the biliopancreatic duct.
-
Infuse a solution of enterokinase and sodium taurocholate into the biliopancreatic duct to induce acute pancreatitis.
-
-
This compound Administration:
-
One hour after the induction of pancreatitis, begin a 24-hour intravenous infusion of this compound at the desired dose (e.g., 5, 10, or 25 µg/kg/h).
-
The control group receives a saline infusion.
-
-
Monitoring and Analysis:
-
Monitor the animals for mortality and clinical signs.
-
Collect blood samples at various time points to measure serum amylase, lipase, and phospholipase A2 levels.
-
At the end of the experiment, euthanize the animals and collect pancreatic tissue for histological examination.
-
Protocol 2: Evaluation of this compound in a Mouse Cancer Xenograft Model (Adapted from[3])
-
Animal Model: Nonobese diabetic-severe combined immunodeficiency (NOD-SCID) mice.
-
Tumor Cell Implantation:
-
Subcutaneously inject endocrine-resistant breast cancer cells into the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly.
-
When tumors reach a specific volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound (e.g., 30 mg/kg) via intraperitoneal injection three times a week.
-
The control group receives saline injections.
-
-
Monitoring and Analysis:
-
Measure tumor volumes twice a week.
-
Monitor the body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: this compound's role in the coagulation cascade.
Caption: Inhibition of the NF-κB signaling pathway by this compound.[2][27]
References
- 1. Nafamostat mesilate on the course of acute pancreatitis. Protective effect on peritoneal permeability and relation with supervening pulmonary distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Inhibitory effect of nafamostat mesilate on metastasis into the livers of mice and on invasion of the extracellular matrix by cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effect of therapeutic infusion of nafamostat mesilate (FUT-175) on hemodynamics in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a serine protease inhibitor, demonstrates novel antimicrobial properties and effectiveness in Chlamydia-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Development of this compound Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Safety of high-dose of nafamostat mesilate: toxicological study in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Utility and safety of nafamostat mesilate for anticoagulation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Utility and safety of nafamostat mesilate for anticoagulation in dogs [agris.fao.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Evaluation of nafamostat mesilate as an alternative anticoagulant during intermittent hemodialysis in healthy Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Utility and safety of nafamostat mesilate for anticoagulation in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of nafamostat mesilate on the prevention of cerulein-induced acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Delayed administration of this compound inhibits thrombin-mediated blood–spinal cord barrier breakdown during acute spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [Improving effect of the synthetic protease inhibitor E-3123 on experimental DIC in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Nafamostat mesilate, a synthetic protease inhibitor, attenuated hypercoagulability in a canine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Preventative Effect of Nafamostat Mesilate Infusion into the Main Pancreatic Duct on Post-ERCP Pancreatitis in a Porcine Model: Initial Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Nafamostat Mesylate in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Nafamostat Mesylate (NM) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary anti-cancer mechanism?
A1: this compound (NM) is a synthetic serine protease inhibitor.[1] While initially used for conditions like pancreatitis and disseminated intravascular coagulation, it has shown promising anti-cancer effects.[1][2] Its primary mechanism in overcoming cancer cell resistance involves sensitizing tumor cells to other chemotherapeutic agents.[1][3] This is often achieved by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is frequently associated with chemoresistance.[2][4]
Q2: In which cancer types has NM been shown to help overcome drug resistance?
A2: NM has been studied in various cancer types and has shown potential in overcoming resistance in pancreatic, colorectal, gastric, gallbladder, hepatocellular, and breast cancers.[1]
Q3: With which chemotherapeutic agents is NM commonly combined?
A3: NM is often used in combination with standard chemotherapeutic drugs to enhance their efficacy. Common partners include gemcitabine (for pancreatic and gallbladder cancer), paclitaxel (for gastric cancer), oxaliplatin (for colorectal cancer), and CDK4/6 inhibitors like palbociclib (for endocrine-resistant breast cancer).[1][5]
Q4: What is the molecular mechanism by which NM inhibits the NF-κB pathway?
A4: Chemotherapy can sometimes induce the activation of NF-κB, a transcription factor that promotes cell survival and contributes to drug resistance.[2] NM inhibits this activation by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[4] When IκBα is not degraded, it remains bound to NF-κB in the cytoplasm, preventing NF-κB from translocating to the nucleus and activating pro-survival genes.[6]
Q5: How does NM overcome resistance in endocrine-resistant breast cancer?
A5: In endocrine-resistant estrogen receptor-positive breast cancer (ERPBC), NM has been shown to work by epigenetically downregulating the expression of Cyclin-Dependent Kinase 4 and 6 (CDK4 and CDK6).[5] It achieves this by reducing the acetylation of Histone 3 Lysine 27 (H3K27Ac) on the promoter regions of the CDK4 and CDK6 genes.[5] This leads to decreased cell proliferation and increased apoptosis.[5]
Troubleshooting Guides
Problem 1: No synergistic effect observed with NM combination therapy.
Possible Cause 1: Suboptimal drug concentrations.
-
Solution: Perform a dose-matrix experiment to identify the optimal concentrations of both NM and the combination drug. Analyze the results using synergy models like the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
Possible Cause 2: Inappropriate treatment schedule.
-
Solution: The timing and order of drug administration can be critical. Experiment with different schedules, such as sequential administration (NM followed by the chemotherapeutic agent, or vice-versa) versus simultaneous administration.
Possible Cause 3: Cell line-specific resistance mechanisms.
-
Solution: The targeted pathway (e.g., NF-κB) may not be the primary driver of resistance in your specific cell line. Verify the activation of the NF-κB pathway in your resistant cells via Western blot for phosphorylated p65 and IκBα. If the pathway is not activated, NM's primary mechanism of action may not be relevant.
Possible Cause 4: Drug instability.
-
Solution: this compound has a short half-life in solution. Prepare fresh solutions for each experiment and minimize the time between preparation and use.
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).
Possible Cause 1: Interference of NM with the assay.
-
Solution: While uncommon, it's possible for a compound to interfere with the chemistry of a viability assay. To rule this out, run a control with media, the assay reagent, and NM (without cells) to check for any direct reaction. Consider using an alternative viability assay that relies on a different principle (e.g., ATP-based assay like CellTiter-Glo).
Possible Cause 2: Variability in cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Inconsistent cell numbers per well will lead to high variability. Perform a cell density optimization experiment to find the linear range of your assay for your specific cell line.
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Evaporation from the outer wells of a plate can concentrate the drugs and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Problem 3: Difficulty in detecting changes in NF-κB pathway activation via Western blot.
Possible Cause 1: Incorrect timing of protein extraction.
-
Solution: The activation of the NF-κB pathway can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after treatment with the chemotherapeutic agent (with and without NM) to identify the peak of NF-κB activation.
Possible Cause 2: Poor antibody quality.
-
Solution: Use antibodies that are validated for Western blotting and specific for the phosphorylated forms of the target proteins (e.g., phospho-p65, phospho-IκBα). Always include positive and negative controls to verify antibody performance.
Possible Cause 3: Issues with subcellular fractionation.
-
Solution: To definitively show NF-κB activation, you need to demonstrate its translocation to the nucleus. Perform subcellular fractionation to separate cytoplasmic and nuclear extracts. Use loading controls specific to each fraction (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus) to ensure the purity of your fractions.
Problem 4: Low signal or high background in Chromatin Immunoprecipitation (ChIP) for H3K27ac.
Possible Cause 1: Inefficient cross-linking.
-
Solution: The duration and concentration of formaldehyde for cross-linking are critical. Optimize the cross-linking time (typically 8-15 minutes at room temperature) for your specific cell type. Over-cross-linking can mask epitopes, while under-cross-linking will result in weak signal.
Possible Cause 2: Suboptimal chromatin shearing.
-
Solution: Chromatin fragments should ideally be between 200 and 800 base pairs for successful ChIP. Optimize your sonication or enzymatic digestion conditions. Verify fragment size by running an aliquot of the sheared chromatin on an agarose gel.
Possible Cause 3: Insufficient antibody or antibody of poor quality.
-
Solution: Use a ChIP-validated antibody for H3K27ac. Titrate the antibody to find the optimal concentration for your experiments. Too little antibody will result in a weak signal, while too much can increase background.
Quantitative Data Summary
Table 1: IC50 Values of this compound and Gemcitabine in Pancreatic Cancer Cell Lines.
| Cell Line | Drug | IC50 Value | Reference |
| MIA PaCa-2 | Gemcitabine | 25.00 ± 0.47 nM | [7] |
| PANC-1 | Gemcitabine | 48.55 ± 2.30 µM | [7] |
| Panc-1 | This compound | ~50 µg/mL | [2] |
Table 2: Effect of this compound (NM) and Palbociclib (PAL) Combination on Apoptosis in Endocrine-Resistant Breast Cancer Cell Lines.
| Cell Line | Treatment | Total Apoptotic Cells (%) | Reference |
| MCF7-TamR | Control | 4.8 ± 0.5 | [8] |
| NM (30 µM) | 12.5 ± 1.2 | [8] | |
| PAL (1 µM) | 10.2 ± 0.9 | [8] | |
| NM (30 µM) + PAL (1 µM) | 25.8 ± 2.1 | [8] | |
| MCF7-FulR | Control | 5.2 ± 0.6 | [8] |
| NM (30 µM) | 15.1 ± 1.5 | [8] | |
| PAL (0.5 µM) | 11.8 ± 1.1 | [8] | |
| NM (30 µM) + PAL (0.5 µM) | 30.5 ± 2.8 | [8] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, and the combination of both for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and use software like CompuSyn to calculate the Combination Index (CI).
Western Blot for NF-κB Pathway Proteins
-
Protein Extraction: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) for H3K27ac
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-800 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl.
-
DNA Purification: Purify the immunoprecipitated DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of interest (e.g., CDK4, CDK6) to quantify the enrichment of H3K27ac.
Visualizations
Caption: Workflow for investigating this compound synergy.
Caption: NM inhibits the NF-κB chemoresistance pathway.
Caption: NM epigenetically regulates CDK4/6 expression.
References
- 1. What to Do If TLR4 and NF-κB Bands on WB Are Reversed? Secondary Antibody Diluted, Is Actin Normal? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pure.teikyo.jp [pure.teikyo.jp]
- 3. bosterbio.com [bosterbio.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Phase II trial of nafamostat mesilate/gemcitabin/S-1 for unresectable pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability with Nafamostat Mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability when working with Nafamostat Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic serine protease inhibitor.[1][2] Its core function is to inhibit a wide array of serine proteases, which are enzymes crucial for various physiological processes like blood coagulation, inflammation, and immune responses.[1] It is known to inhibit thrombin, Factor Xa, Factor XIIa, trypsin, and kallikrein, among others.[1][3][4] This broad-spectrum inhibitory activity underlies its use as an anticoagulant, an anti-inflammatory agent, and its investigation in antiviral and anti-cancer therapies.[1][5]
Q2: What are the common sources of batch-to-batch variability with this compound?
Batch-to-batch variability in this compound can arise from several factors:
-
Impurities and Degradation Products: The manufacturing process or improper storage can lead to the presence of impurities.[2] One study identified eleven potential impurities, with seven being previously unreported.[2]
-
Solubility and Stability Issues: this compound's stability is highly dependent on pH and temperature. It is unstable in neutral or alkaline solutions and degrades in the presence of certain substances like sodium bisulfite.[6][7]
-
Hygroscopicity: The compound can absorb moisture, which may affect its stability and weighing accuracy. It is recommended to use fresh DMSO for preparing solutions as moisture-absorbing DMSO can reduce solubility.[3]
-
Degree of Hydration: The molecular weight of different batches may vary due to the degree of hydration, which can impact the concentration of prepared stock solutions.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, prepare and store stock solutions as follows:
-
Reconstitution: For a 15 mM stock solution, reconstitute 10 mg of lyophilized this compound powder in 1.23 ml of DMSO.[8]
-
Storage of Lyophilized Powder: Store the lyophilized powder at room temperature in a desiccated, light-shielding, airtight container. In this form, it is stable for up to 24 months.[8][9]
-
Storage of Stock Solutions: Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[8] For short-term storage, solutions can be kept at 4°C for up to one month.[8]
Q4: My this compound solution has a yellowish tint. Is it still usable?
A yellowish tint may indicate degradation of the compound. It is recommended to prepare fresh solutions and ensure proper storage conditions are maintained. If the problem persists with a new batch, consider performing a quality control check as outlined in the "Experimental Protocols" section.
Q5: I am observing inconsistent results in my enzyme inhibition assays. What could be the cause?
Inconsistent results can stem from several factors related to this compound:
-
Solution Instability: If your experimental buffer has a neutral or alkaline pH, the compound may be degrading during the assay. This compound is more stable in acidic conditions (pH < 4).
-
Batch-to-Batch Potency Variation: The presence of impurities or a lower percentage of the active compound in a particular batch can lead to reduced inhibitory activity.
-
Inaccurate Concentration: Ensure accurate weighing of the lyophilized powder and consider the batch-specific molecular weight if provided by the manufacturer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Inhibitory Activity | Degradation of this compound in assay buffer. | Ensure the pH of your assay buffer is acidic. If not possible, prepare fresh solutions immediately before use and minimize incubation times. |
| Batch-to-batch variation in purity. | Perform a quality control check on the new batch. Consider purchasing from a reputable supplier that provides a detailed certificate of analysis. | |
| Cloudy or Precipitated Solution | Poor solubility in the chosen solvent. | This compound is soluble in water and DMSO at 50 mg/mL and 53.96 mg/mL respectively.[8] Ensure you are not exceeding the solubility limit. Gentle warming and vortexing may aid dissolution. |
| Use of moisture-absorbed DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions.[3] | |
| Lower than Expected Potency | Inaccurate concentration of the stock solution. | Recalculate the required mass based on the batch-specific molecular weight, if available. Ensure your balance is properly calibrated. |
| Degradation due to improper storage. | Discard the old stock solution and prepare a fresh one from lyophilized powder stored under recommended conditions. | |
| Discoloration of Solution | Degradation of the compound. | Discard the solution and prepare a fresh stock. Re-evaluate your storage and handling procedures. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Apparent Solubility | Equilibrium Solubility (mg/mL) |
| Water | ++++ | 18.918 ± 0.047 |
| pH 1.2 Buffer | +++ | 8.558 ± 0.031 |
| pH 2.0 Buffer | +++ | 12.345 ± 0.052 |
| pH 4.0 Buffer | +++ | 15.678 ± 0.063 |
| pH 6.8 Buffer | ++ | 0.010 ± 0.001 |
| pH 8.0 Buffer | +++ | 10.123 ± 0.045 |
| pH 10.0 Buffer | +++ | 9.876 ± 0.039 |
| pH 12.0 Buffer | +++ | 9.543 ± 0.041 |
| Ethanol | +++ | 11.111 ± 0.055 |
| Methanol | +++ | 13.579 ± 0.061 |
Data adapted from a study on immediate-release tablets.[9] Qualitative solubility descriptors: ++: very slightly soluble, +++: slightly soluble, ++++: sparingly soluble.[9]
Table 2: Stability of this compound in Human Plasma under Different pH Conditions
| Storage Condition | 0.35% HCl (pH 1.2) | 1.0% Formic Acid (pH 2.2) | Saline (pH 5.5) | 0.1% NH4OH (pH 10.5) |
| Immediate | 100% | 100% | 100% | 100% |
| 24h at Room Temp. | 98.7 ± 2.1% | 97.5 ± 3.5% | 45.2 ± 5.8% | 1.2 ± 0.5% |
| 5 Freeze-Thaw Cycles | 99.1 ± 1.8% | 98.2 ± 2.9% | 85.4 ± 4.3% | 55.7 ± 6.2% |
| 10 days at -20°C | 98.5 ± 2.5% | 97.9 ± 3.1% | 90.1 ± 3.9% | 78.9 ± 5.1% |
Data represents the remaining percentage of this compound. Adapted from a pharmacokinetic study.[6]
Experimental Protocols
1. Preparation of a 15 mM this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out 10 mg of this compound powder.
-
Add 1.23 mL of anhydrous DMSO to the powder.[8]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[8]
-
2. Quality Control Protocol for a New Batch of this compound
-
Objective: To assess the purity and activity of a new batch of this compound.
-
Part A: Purity Assessment by HPLC
-
Mobile Phase Preparation: Dissolve 6.07 g of sodium 1-heptane sulfonate in 6 mL of acetic acid, and add water to a total volume of 1000 mL. To 700 mL of this solution, add 300 mL of acetonitrile.[9]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Analysis: Analyze the chromatogram for the presence of impurity peaks. Compare the peak area of the main compound to the total peak area to estimate purity. Specifications for impurities can be set at ≤ 0.2% for individual impurities and ≤ 2.0% for total impurities.[9]
-
-
Part B: Activity Assessment using an In Vitro Enzyme Inhibition Assay
-
Choose a relevant serine protease for your research (e.g., trypsin, thrombin).
-
Perform a standard enzyme activity assay in the presence of varying concentrations of the new batch of this compound.
-
Determine the IC50 (half-maximal inhibitory concentration) value.
-
Compare the IC50 value to that of a previously validated batch or a literature reference value. A significant deviation may indicate a problem with the new batch. For example, the EC50 for inhibiting SARS-CoV-2 S protein-mediated membrane fusion in Calu-3 cells is approximately 10 nM.[11][12]
-
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of the Coagulation Cascade by this compound.
Caption: Inhibition of the Complement System by this compound.
Caption: Inhibition of the NF-κB Pathway by this compound.
Experimental Workflow
Caption: Quality Control Workflow for New Batches of this compound.
References
- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 2. Identification of impurities in this compound using HPLC-IT-TOF/MS: A series of double-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [mdpi.com]
- 7. Stability prediction of nafamostat mesilate in an intravenous admixture containing sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. Development of this compound Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Enzymatic Assays for Studying Nafamostat Mesylate Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nafamostat Mesylate in enzymatic assays. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it inhibit?
A1: this compound is a synthetic, broad-spectrum serine protease inhibitor.[1][2][3] It is known to inhibit a variety of serine proteases involved in critical physiological and pathological processes. Key targets include:
-
Trypsin: A digestive enzyme involved in pancreatitis.[4]
-
Thrombin (Factor IIa), Factor Xa, and Factor XIIa: Key enzymes in the blood coagulation cascade.[4][5]
-
Kallikrein: An enzyme involved in the kinin-kallikrein system, which regulates inflammation and blood pressure.
-
TMPRSS2 (Transmembrane Protease, Serine 2): A cell surface protease that is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells.[6][7]
Q2: What is the mechanism of inhibition of this compound?
A2: this compound acts as a time-dependent, competitive inhibitor. It functions as a "slow tight-binding substrate," where it is cleaved by the target serine protease. This cleavage results in the formation of a very stable acyl-enzyme intermediate, effectively trapping and inactivating the enzyme.[2] One of the hydrolysis products, 4-guanidinobenzoic acid (GBA), remains covalently attached to the active site serine residue of the protease.[8]
Q3: What are the critical considerations for preparing and storing this compound solutions?
A3: this compound is highly susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[9][10] To ensure the integrity of your inhibitor:
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO.[11][12] Store these stock solutions at -20°C or -80°C in tightly sealed vials to protect from moisture and light.[11][13]
-
Working Solutions: Prepare fresh working dilutions in an appropriate acidic buffer (e.g., pH below 5.5) immediately before use.[9][10][13] Avoid storing diluted aqueous solutions for extended periods.
-
Handling: When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation.[11][13] Minimize the number of times you open the stock solution vial.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in inhibition data.
-
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
-
Answer: High variability is often linked to the instability of this compound.
-
Inhibitor Degradation: Ensure that your stock solution is properly stored and that you prepare fresh working dilutions for each experiment. Nafamostat degrades rapidly in aqueous solutions, especially at neutral or alkaline pH.[9][10] Consider preparing working dilutions in a slightly acidic buffer if compatible with your enzyme.
-
Inconsistent Incubation Times: Due to its time-dependent inhibition mechanism, it is crucial to maintain consistent pre-incubation times of the enzyme with Nafamostat before adding the substrate.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent concentrations of the inhibitor, enzyme, and substrate in each well.
-
Issue 2: No or very low inhibition observed.
-
Question: I am not observing any significant inhibition of my target protease, even at high concentrations of this compound. What should I check?
-
Answer: This could be due to several factors related to the inhibitor's integrity or the assay conditions.
-
Complete Degradation of Nafamostat: Your stock or working solution may have completely hydrolyzed. Prepare a fresh stock and fresh dilutions immediately before your next experiment.
-
Incorrect Buffer pH: The optimal pH for many serine protease assays is neutral to slightly alkaline, which unfortunately accelerates Nafamostat degradation. You may need to perform a pH optimization study to find a balance between enzyme activity and inhibitor stability.
-
Presence of Interfering Substances: Components in your sample or buffer, such as high concentrations of proteins or certain detergents, could potentially interfere with the inhibitor.[14]
-
Issue 3: Unexpectedly high background signal.
-
Question: My blank wells (without enzyme) show a high signal. What could be causing this?
-
Answer: A high background signal can arise from several sources.
-
Substrate Instability: The chromogenic or fluorogenic substrate may be unstable under your assay conditions and spontaneously hydrolyze. Run a control with only the substrate and buffer to check for this.
-
Autohydrolysis of Nafamostat: While less common to directly generate a signal, the degradation products of Nafamostat could potentially interfere with the detection method.
-
Contamination: Ensure all reagents and labware are free from contaminating proteases.
-
Quantitative Data Summary
The inhibitory potency of this compound against key serine proteases is summarized below. Note that IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition, temperature, and incubation time).
| Target Enzyme | Inhibitor | IC50 / K i | Assay Conditions | Reference |
| Trypsin (bovine) | This compound | K i = 11.5 µM, K i * = 0.4 nM | Time-dependent competitive inhibition | [2] |
| TMPRSS2 | This compound | IC50 = 0.27 nM | Biochemical assay with fluorogenic peptide substrate | [15][16][17] |
| TMPRSS2 | This compound | IC50 = 55 ± 7 nM | Live cell-based assay with fluorogenic peptide substrate | [6][18] |
| SARS-CoV-2 Infection | This compound | EC50 ≈ 10 nM | Calu-3 cells | [7] |
Ki represents the initial binding constant, while Ki represents the overall inhibition constant for a time-dependent inhibitor.
Experimental Protocols
Protocol 1: Trypsin Inhibition Assay using a Chromogenic Substrate
This protocol is adapted from standard trypsin inhibition assays and optimized for studying this compound.
Materials:
-
Bovine Pancreatic Trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
Stop Solution: 30% (v/v) Acetic Acid
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve Trypsin in 1 mM HCl to a stock concentration of 1 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of L-BAPNA in DMSO.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer to achieve final concentrations ranging from nanomolar to micromolar.
-
In a 96-well plate, add 20 µL of each this compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 160 µL of Assay Buffer to all wells.
-
Add 10 µL of Trypsin solution to all wells except the negative control.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of L-BAPNA solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction and Readout:
-
Stop the reaction by adding 50 µL of Stop Solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: TMPRSS2 Inhibition Assay using a Fluorogenic Substrate
This protocol is based on published methods for assessing TMPRSS2 inhibition.[6][15]
Materials:
-
Recombinant human TMPRSS2
-
This compound
-
Fluorogenic peptide substrate (e.g., BOC-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
96-well black, flat-bottom microplate
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute TMPRSS2 in the Assay Buffer to the desired working concentration.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add 10 µL of each this compound dilution. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 80 µL of TMPRSS2 solution to all wells except the negative control.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at room temperature for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.
-
-
Readout:
-
Immediately begin measuring the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes using a fluorometer.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Inhibition of the Coagulation Cascade by this compound.
Caption: Inhibition of the Kallikrein-Kinin System by this compound.
Caption: Mechanism of Viral Entry Inhibition by this compound via TMPRSS2.
Experimental Workflow
Caption: General Workflow for a this compound Enzymatic Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Other Proteases | Tocris Bioscience [tocris.com]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. radiopaedia.org [radiopaedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com [carlroth.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. enfanos.com [enfanos.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Address the Poor Oral Bioavailability of Nafamostat Mesylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the oral administration of Nafamostat Mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low and Variable Oral Bioavailability
Question: We are observing very low and inconsistent plasma concentrations of this compound in our rat oral administration model. What are the likely causes and how can we improve this?
Answer:
The poor oral bioavailability of this compound is a well-documented challenge, primarily attributed to two key factors:
-
High Polarity: this compound is a highly polar molecule, which limits its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[1][2]
-
Rapid First-Pass Metabolism: The ester bond in this compound is susceptible to hydrolysis by esterase enzymes present in the gastrointestinal tract and the liver. This rapid metabolism converts the active drug into inactive metabolites before it can reach systemic circulation.[3] Specifically, it is metabolized by hepatic carboxyesterase and long-chain acyl-CoA hydrolase.
Troubleshooting & Solutions:
-
Formulation Optimization with Permeation Enhancers:
-
Rationale: Surfactants like Tween 80 can enhance membrane permeability and may inhibit efflux pumps that can transport the drug back into the intestinal lumen.[1]
-
Recommendation: Prepare a formulation of this compound in a vehicle containing a non-ionic surfactant. For example, a solution in 10% DMSO with 10% Tween 80 has been shown to increase oral bioavailability in rats from 0.95% to 1.59%.[1]
-
-
Advanced Formulation Strategies:
-
Immediate-Release Tablets: Developing a stable immediate-release tablet can protect the drug from the harsh environment of the stomach and facilitate its release in the intestine. A study in monkeys demonstrated that an immediate-release tablet formulation achieved an oral bioavailability approximately 25% higher than an oral solution.[3][4]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation, increase its surface area for dissolution, and potentially enhance its uptake by intestinal cells. While specific data for this compound nanoparticles is limited, this is a common strategy for drugs with poor solubility and bioavailability.
-
Lipid-Based Formulations: For polar drugs, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Prodrug Approach: Synthesizing a more lipophilic prodrug of this compound could improve its membrane permeability. The prodrug would then be converted to the active this compound in the body.
-
Issue 2: Drug Instability During Formulation and Storage
Question: Our this compound formulation appears to be degrading over time, even before administration. How can we improve its stability?
Answer:
This compound is known to have poor water stability and its stability is pH-dependent.[3]
Troubleshooting & Solutions:
-
pH Control:
-
Rationale: The stability of this compound is sensitive to pH. It is generally more stable in acidic conditions.
-
Recommendation: During formulation, use buffers to maintain an acidic pH. For liquid formulations, conduct a pH-stability profile to identify the optimal pH range. For solid dosage forms, consider the use of acidic excipients.
-
-
Moisture Protection:
-
Rationale: The ester linkage in this compound is susceptible to hydrolysis.
-
Recommendation: For solid formulations, use manufacturing processes that minimize exposure to water, such as direct compression or dry granulation. Store the final product in tightly sealed containers with a desiccant.
-
-
Excipient Compatibility:
-
Rationale: Some pharmaceutical excipients can be incompatible with the active pharmaceutical ingredient (API) and accelerate its degradation.
-
Recommendation: Conduct compatibility studies with a range of excipients before finalizing the formulation. This can be done by preparing binary mixtures of the drug and each excipient and storing them under accelerated stability conditions.
-
Issue 3: High Variability in Animal Pharmacokinetic Studies
Question: We are seeing significant variability in the plasma concentration-time profiles between individual animals in our oral bioavailability study. What could be causing this and how can we minimize it?
Answer:
High variability is a common challenge in preclinical oral pharmacokinetic studies and can arise from several sources.
Troubleshooting & Solutions:
-
Standardized Administration Technique:
-
Rationale: Inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach and can cause stress to the animals, affecting gastrointestinal motility.
-
Recommendation: Ensure all personnel performing oral gavage are properly trained and follow a standardized protocol. Use appropriate gavage needle sizes for the animals.
-
-
Fasting Protocol:
-
Rationale: The presence of food in the stomach can significantly affect the rate and extent of drug absorption.
-
Recommendation: Implement a consistent fasting period for all animals before dosing (e.g., overnight fasting with free access to water).
-
-
Animal Health and Stress:
-
Rationale: Underlying health issues or stress can alter an animal's physiology, including gastrointestinal function and drug metabolism.
-
Recommendation: Ensure all animals are healthy and properly acclimatized to the experimental conditions before the study. Handle animals gently to minimize stress.
-
-
Blood Sampling and Processing:
-
Rationale: Inconsistent blood collection and sample handling can introduce variability. This compound is unstable in plasma, and rapid degradation can occur if samples are not handled correctly.
-
Recommendation: Follow a strict and consistent protocol for blood collection, including the use of appropriate anticoagulants and immediate cooling of samples. Centrifuge the blood samples at a low temperature and separate the plasma promptly. Store plasma samples at -80°C until analysis. To minimize enzymatic degradation in plasma, consider adding a stabilizer or acidifying the plasma samples.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound from various oral administration studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous and Oral Administration [1]
| Parameter | IV Injection (2 mg/kg) | Oral Administration (20 mg/kg) in 10% DMSO | Oral Administration (20 mg/kg) in 10% DMSO + 10% Tween 80 |
| t½ (h) | 1.39 ± 0.51 | - | - |
| Tmax (h) | - | 1.00 ± 0.71 | 1.10 ± 0.55 |
| Cmax (ng/mL) | - | 8.52 ± 3.49 | 14.16 ± 6.32 |
| AUCinf (ng·h/mL) | 447.35 ± 35.93 | 42.61 ± 14.70 | 71.05 ± 25.12 |
| Absolute Bioavailability (%) | - | 0.95 ± 0.33 | 1.59 ± 0.56 |
Table 2: Pharmacokinetic Parameters of this compound in Monkeys Following Intravenous and Oral Administration of Different Formulations (Data adapted from a study on immediate-release tablets)[3][4]
| Formulation | Route | Dose | t½ (h) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Nafamostat Injection | Intravenous | 10 mg | ~0.13 | - | - | - | 100 (Reference) |
| Nafamostat Oral Solution | Oral | 50 mg | > 8 | 1.0 | ~150 | ~400 | 100 (Reference for Oral) |
| Nafamostat IR Tablet | Oral | 50 mg | > 8 | 2.0 | ~200 | ~500 | ~125 |
Note: The half-life for oral administration in monkeys was significantly longer than the reported 8 minutes, suggesting potential formulation-dependent absorption kinetics.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation in rats.
1. Animals:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Housing: House in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
2. Dosing:
-
Intravenous (IV) Group (for bioavailability calculation):
- Formulation: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO in saline).
- Dose: 2 mg/kg.
- Administration: Administer via the tail vein.
-
Oral (PO) Group:
- Formulation: Prepare the test formulation (e.g., this compound in 10% DMSO and 10% Tween 80).
- Dose: 20 mg/kg.
- Administration: Administer via oral gavage using a suitable gavage needle.
3. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:
- IV group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours post-dose.
- PO group: 0 (predose), 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8 hours post-dose.
-
Use tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately place the blood samples on ice.
4. Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 13,000 rpm for 5 minutes) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
5. Bioanalysis (LC-MS/MS):
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 2).
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Protocol 2: LC-MS/MS Bioanalytical Method for this compound in Plasma
This protocol outlines a method for the quantification of this compound in plasma.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled Nafamostat).
-
Precipitate proteins with an appropriate solvent (e.g., acetonitrile).
-
Condition an SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove impurities.
-
Elute this compound with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
- Column: A suitable C18 column.
- Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: A typical flow rate for analytical LC-MS.
- Injection Volume: 5-10 µL.
-
Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
3. Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples to ensure the accuracy and precision of the assay.
Visualizations
Caption: Workflow for in vivo oral bioavailability study.
Caption: Barriers to oral absorption of this compound.
References
- 1. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Development of this compound Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Nafamostat Mesylate Demonstrates Superior In Vitro Efficacy Over Camostat Mesylate in Inhibiting SARS-CoV-2 Entry
For Immediate Release
[City, State] – [Date] – In a comparative analysis of in vitro studies, Nafamostat Mesylate has consistently shown significantly higher potency than Camostat Mesylate in inhibiting the cellular entry of SARS-CoV-2, the virus responsible for COVID-19. Multiple independent research findings indicate that Nafamostat is approximately 10-fold more effective at blocking the TMPRSS2 protease, a critical enzyme for viral spike protein priming and subsequent fusion with the host cell membrane.
This guide provides a comprehensive comparison of the in vitro efficacy of this compound and Camostat Mesylate, presenting key experimental data, detailed protocols for the cited experiments, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Comparative Efficacy Data
The following table summarizes the key quantitative data from various in vitro studies comparing the inhibitory activities of this compound and Camostat Mesylate against SARS-CoV-2. The data consistently highlights the superior potency of this compound.
| Parameter | This compound | Camostat Mesylate | Cell Line | Assay Type | Reference |
| EC50 | ~10 nM | 10-100 nM | Calu-3 | SARS-CoV-2 Infection | [1][2] |
| EC50 | ~30 µM | - | VeroE6/TMPRSS2 | SARS-CoV-2 Infection | [2] |
| IC50 | 0.27 nM | 6.2 nM | - | TMPRSS2 Enzymatic Assay | [3] |
| Fusion Inhibition | 1-10 nM | 10-100 nM | Calu-3 | Cell Fusion Assay | [1][2] |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values can vary between studies due to different experimental conditions.
Signaling Pathway of SARS-CoV-2 Entry and Inhibition
The entry of SARS-CoV-2 into host cells is a multi-step process primarily mediated by the viral Spike (S) protein and the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2), along with the serine protease TMPRSS2. The following diagram illustrates this pathway and the points of inhibition by Nafamostat and Camostat.
References
Head-to-head comparison of Nafamostat Mesylate with other serine protease inhibitors
An Objective Head-to-Head Comparison of Nafamostat Mesylate with Other Serine Protease Inhibitors
This guide provides a detailed, data-driven comparison of this compound against other prominent synthetic and biological serine protease inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance, mechanisms, and clinical applicability of these compounds.
Introduction to Serine Protease Inhibitors
Serine proteases are a large family of enzymes crucial to a vast number of physiological and pathological processes, including blood coagulation, digestion, inflammation, and immune responses.[1] Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention.[2][3] Synthetic inhibitors like this compound, Gabexate Mesylate, and Camostat Mesylate, as well as the biological inhibitor Ulinastatin, have been developed to modulate the activity of these enzymes. This guide focuses on an objective, evidence-based comparison of their capabilities.
This compound is a broad-spectrum synthetic serine protease inhibitor used for its anticoagulant and anti-inflammatory properties, particularly in the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC), and as an anticoagulant during extracorporeal circulation.[4][5] Its potential antiviral and anti-cancer activities are also under investigation.[4][6]
Mechanism of Action and Target Profile
This compound functions as a potent, reversible, competitive inhibitor of a wide array of serine proteases.[7][8] It targets key enzymes in the coagulation, fibrinolytic, kallikrein-kinin, and complement systems.[9] Its primary mechanism involves forming a stable, yet reversible, acyl-enzyme intermediate with the serine residue in the enzyme's active site, effectively blocking its catalytic activity.[4]
The diagram below illustrates the major physiological cascades inhibited by Nafamostat and other serine protease inhibitors.
Caption: Key targets of Nafamostat and Gabexate in the coagulation and complement cascades.
In Vitro Performance: Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for either metric signifies higher potency. This compound consistently demonstrates potent inhibition across a broader range of proteases compared to its alternatives.
| Inhibitor | Target Protease | Ki Value | IC50 Value | References |
| This compound | Trypsin | 15 nM | - | [8][10] |
| Tryptase (human) | 95.3 pM | - | [8][10] | |
| Thrombin | 0.84 µM | - | [10] | |
| TMPRSS2 (SARS-CoV-2 entry) | - | 2.2 nM | [11][12] | |
| MERS-CoV (cell entry) | - | 22.5 µM | [8][13] | |
| Gabexate Mesylate | Trypsin | - | 9.4 µM | [] |
| Tryptase (human) | 3.4 nM | - | [15][16] | |
| Thrombin | 0.97 µM | 110 µM | [16] | |
| Plasmin | 1.6 µM | 30 µM | [16] | |
| Factor Xa | 8.5 µM | - | [16] | |
| Plasma Kallikrein | - | 41 µM | [] | |
| Camostat Mesylate | TMPRSS2 | - | 4.2 nM | [17][18] |
| SARS-CoV-2 (cell entry) | - | 107 nM (EC50) | [17] | |
| Ulinastatin | Trypsin | - | Inhibitory | [19] |
| Chymotrypsin | - | Inhibitory | [19] |
Note: Direct comparison of Ki and IC50 values should be done with caution as they can vary based on experimental conditions. "Inhibitory" indicates that the compound shows activity, but a specific value was not provided in the cited literature.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
Determining the inhibitory potency (Ki or IC50) of a compound is a foundational step in its characterization. The following is a generalized protocol for a fluorescence-based enzyme inhibition assay.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target serine protease by 50% (IC50).
Materials:
-
Purified target serine protease (e.g., Trypsin, Thrombin, TMPRSS2).
-
Fluorogenic peptide substrate specific to the protease (e.g., Boc-QAR-AMC for Trypsin).
-
Serine protease inhibitor (e.g., this compound) at various concentrations.
-
Assay Buffer (e.g., Tris-HCl, pH 8.0).
-
96-well microplate (black, for fluorescence).
-
Fluorescence microplate reader.
Methodology:
-
Preparation: A stock solution of the inhibitor is prepared in a suitable solvent (e.g., DMSO or water) and then serially diluted to create a range of concentrations.[8]
-
Enzyme-Inhibitor Incubation: The target protease is pre-incubated with each concentration of the inhibitor (or vehicle control) in the microplate wells for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.[20]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Data Acquisition: The plate is immediately placed in a fluorescence microplate reader. The increase in fluorescence, corresponding to the cleavage of the substrate by the enzyme, is measured over time.
-
Data Analysis: The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration. The velocities are then plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Generalized workflow for an in vitro fluorescence-based enzyme inhibition assay.
Comparative Clinical Efficacy
While in vitro data demonstrates potency, clinical studies are essential to evaluate efficacy and safety in humans. Nafamostat has been compared with Gabexate and Ulinastatin in several clinical settings.
| Indication | Inhibitors Compared | Key Findings | References |
| Post-ERCP Pancreatitis (PEP) Prophylaxis | Nafamostat vs. Gabexate | No significant difference in the incidence of PEP (9.1% vs. 8.6%). However, serum amylase at 6 hours was significantly lower in the Nafamostat group. | [21] |
| Post-ERCP Pancreatitis (PEP) Prophylaxis | Nafamostat vs. Ulinastatin vs. Placebo | No significant difference between Nafamostat (3.8% PEP incidence) and Ulinastatin (1.9% PEP incidence). Both were significantly more effective than placebo. | [22] |
| Disseminated Intravascular Coagulation (DIC) in Hematological Malignancies | Nafamostat vs. Gabexate | No significant differences were observed in DIC resolution rates between the two groups at day 7 (40.3% vs. 45.5%) or day 14 (56.3% vs. 69.8%). | [23][24] |
| Islet Isolation (Preservation Solution) | Nafamostat vs. Gabexate vs. Ulinastatin | Ulinastatin resulted in significantly higher islet viability compared to Nafamostat and Gabexate. Nafamostat and Gabexate caused the preservation solution to become cloudy. | [25][26] |
Pharmacokinetics and Stability
A key differentiator among these inhibitors is their plasma half-life, which dictates the dosing regimen and duration of action.
| Inhibitor | Plasma Half-life | Key Implication | References |
| This compound | ~8 - 23 minutes | Longer half-life allows for more sustained inhibitory activity compared to Gabexate. | [9][27] |
| Gabexate Mesylate | ~55 seconds | Very short half-life requires continuous intravenous infusion to maintain therapeutic levels. | [27] |
| Camostat Mesylate | Prodrug | Rapidly converted in the bloodstream to its active metabolite, FOY-251 (GBPA). | [28][29] |
A study comparing the stability of Nafamostat and Gabexate in plasma at 37°C found that the inhibitory effect of Gabexate toward trypsin was reduced more markedly than that of Nafamostat, suggesting greater stability for Nafamostat.[19]
Summary and Conclusion
This comparative analysis highlights the distinct profiles of this compound and its alternatives.
-
This compound emerges as a potent, broad-spectrum serine protease inhibitor with a significantly longer plasma half-life than Gabexate Mesylate.[27] Its high potency is evident in its low nanomolar and even picomolar Ki values against key proteases like tryptase.[8] While clinical trials for DIC and PEP prophylaxis show comparable efficacy to Gabexate and Ulinastatin, its superior in vitro potency and greater stability may offer advantages in maintaining therapeutic levels.[19][21][22][23] Its strong inhibitory activity against TMPRSS2 also positions it as a promising candidate for antiviral research.[6][11]
-
Gabexate Mesylate is an effective inhibitor but is characterized by an extremely short half-life and generally lower in vitro potency compared to Nafamostat.[27] Its clinical efficacy appears comparable in the indications studied, but its pharmacokinetic profile is a significant differentiating factor.[21][23]
-
Camostat Mesylate is particularly notable for its potent inhibition of TMPRSS2, a key protease for viral entry, making it a focal point of COVID-19 research.[17][29] As a prodrug, its efficacy is dependent on its conversion to the active metabolite FOY-251.[28]
-
Ulinastatin , a biological inhibitor, has shown superior performance in specific applications like islet preservation and comparable efficacy in PEP prophylaxis, demonstrating the continued relevance of non-synthetic inhibitors.[22][25]
References
- 1. REVIEW OF SERINE PROTEASE INHIBITORS: DEVELOPMENT AND APPLICATIONS [bpsa.journals.ekb.eg]
- 2. Frontiers | Editorial: Serine protease inhibitors and their therapeutic applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Nafamostat - Wikipedia [en.wikipedia.org]
- 5. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. You are being redirected... [prosci-inc.com]
- 11. This compound for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 13. This compound | Other Proteases | Tocris Bioscience [tocris.com]
- 15. glpbio.com [glpbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. Nafamostat for Prophylaxis against Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis Compared with Gabexate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison between ulinastatin and nafamostat for prevention of post-endoscopic retrograde cholangiopancreatography complications: a prospective, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of gabexate mesilate and nafamostat mesilate for disseminated intravascular coagulation associated with hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Comparison of ulinastatin, gabexate mesilate, and nafamostat mesilate in preservation solution for islet isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 27. researchgate.net [researchgate.net]
- 28. journals.asm.org [journals.asm.org]
- 29. Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Nafamostat Mesylate in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Nafamostat Mesylate in live cells. It offers a critical evaluation of Nafamostat's performance against its key alternative, Camostat Mesylate, supported by experimental data and detailed protocols for key assays.
Introduction to this compound and Its Target
This compound is a broad-spectrum serine protease inhibitor. Its primary mechanism of action involves the inhibition of various serine proteases, which are key enzymes in a multitude of physiological and pathological processes. A critical target of Nafamostat, particularly in the context of viral entry, is Transmembrane Protease, Serine 2 (TMPRSS2). By inhibiting TMPRSS2, Nafamostat can block the priming of viral spike proteins, thereby preventing viral fusion with the host cell membrane. Validating that Nafamostat effectively engages with its intended target in a live-cell context is crucial for understanding its therapeutic potential and mechanism of action.
Performance Comparison: this compound vs. Camostat Mesylate
This compound and Camostat Mesylate are both potent inhibitors of serine proteases, with TMPRSS2 being a common target. However, studies have consistently demonstrated that Nafamostat exhibits significantly higher potency in live cell-based assays.
| Assay Type | Cell Line | This compound IC₅₀ | Camostat Mesylate IC₅₀ | Reference |
| TMPRSS2 Activity Assay (Fluorogenic Peptide Substrate) | HEK-293T | 55 ± 7 nM | 142 ± 31 nM | [1][2] |
| SARS-CoV-2 Infection Assay | Calu-3 | ~10 nM | ~10-fold less active | [3] |
| MERS-CoV Infection Assay | Calu-3 2B4 | 2.2 nM | 14.8 nM | [4] |
| SARS-CoV-2 Pseudotyped Particle Entry Assay | Calu-3 | 1.4 nM | 59 nM | [5] |
Key Findings:
-
Across various live-cell assays, this compound consistently demonstrates a lower IC₅₀ value compared to Camostat Mesylate, indicating higher potency in inhibiting TMPRSS2-mediated processes.[1][2][3][4][5]
-
In viral infection models, Nafamostat is often found to be an order of magnitude more potent than Camostat at preventing viral entry.[3]
Experimental Protocols for Validating Target Engagement
Here, we provide detailed protocols for three key types of live-cell assays to validate and quantify the target engagement of this compound.
Live-Cell Fluorogenic Protease Assay
This assay directly measures the inhibition of a target serine protease (e.g., TMPRSS2) on the surface of live cells using a fluorogenic peptide substrate.
Materials:
-
HEK-293T cells (or other suitable cell line)
-
Expression vector for the target protease (e.g., TMPRSS2)
-
Lipofectamine 3000 or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Fluorogenic peptide substrate (e.g., BOC-Gln-Ala-Arg-AMC)
-
This compound and Camostat Mesylate
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HEK-293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Transfection: Transfect cells with the TMPRSS2 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Include a mock-transfected control (no DNA or empty vector). Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Camostat Mesylate in assay buffer (e.g., HBSS).
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the compound dilutions to the respective wells and incubate at 37°C for 1 hour.
-
Substrate Addition: Prepare the fluorogenic peptide substrate in assay buffer.
-
Add the substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC). Read kinetically for 1-2 hours or as a single endpoint measurement.
-
Data Analysis: Subtract the background fluorescence from mock-transfected cells. Plot the rate of substrate cleavage (or endpoint fluorescence) against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA) for Transmembrane Proteins
CETSA is a powerful technique to confirm direct target engagement by measuring the thermal stabilization of a protein upon ligand binding. This modified protocol is adapted for a transmembrane protein like TMPRSS2.[6][7][8]
Materials:
-
Cells endogenously expressing or overexpressing TMPRSS2
-
This compound
-
PBS and appropriate lysis buffer containing detergent (e.g., 1% NP-40)
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-TMPRSS2 antibody
Protocol:
-
Cell Culture and Treatment: Culture cells to high confluency. Treat the cells with this compound or vehicle control for 1 hour at 37°C.
-
Cell Harvesting: Harvest the cells by scraping and wash with PBS. Resuspend the cell pellet in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis and Soluble Fraction Separation: Add lysis buffer with detergent and protease inhibitors to each sample.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble TMPRSS2 in each sample by Western blot.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble TMPRSS2 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Nafamostat indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells in real-time. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.
Materials:
-
HEK-293T cells
-
Vector for expressing TMPRSS2 fused to NanoLuc® luciferase (N- or C-terminal fusion)
-
Fluorescent tracer that binds to the active site of TMPRSS2
-
This compound
-
Opti-MEM
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Luminometer capable of measuring two wavelengths simultaneously
Protocol:
-
Cell Transfection and Seeding: Co-transfect HEK-293T cells with the NanoLuc®-TMPRSS2 fusion vector. Seed the transfected cells into a 96-well white plate and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound.
-
Add the fluorescent tracer to all wells at a final concentration determined by prior optimization.
-
Add the Nafamostat dilutions to the wells. Include a vehicle control.
-
Incubate at 37°C for 2 hours.
-
BRET Measurement: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's protocol.
-
Add the substrate mix to all wells.
-
Read the donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of Nafamostat. The displacement of the tracer by Nafamostat will result in a decrease in the BRET signal, from which an IC₅₀ value can be determined.
Visualizing the Mechanisms
Signaling Pathway of TMPRSS2-Mediated Viral Entry and Inhibition
Caption: Inhibition of TMPRSS2 by Nafamostat blocks viral entry.
Experimental Workflow for Live-Cell Fluorogenic Protease Assay
Caption: Workflow for determining inhibitor potency in live cells.
Logical Relationship of CETSA Principle
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the target engagement of this compound in live cells is a critical step in its development as a therapeutic agent. The experimental approaches outlined in this guide—the live-cell fluorogenic protease assay, CETSA for transmembrane proteins, and the NanoBRET™ target engagement assay—provide robust methods for confirming and quantifying the interaction of Nafamostat with its target, TMPRSS2. Comparative data consistently indicates that this compound is a more potent inhibitor of TMPRSS2 in cellular contexts than Camostat Mesylate. The choice of assay will depend on the specific research question, available resources, and desired throughput. By employing these methods, researchers can gain a deeper understanding of Nafamostat's mechanism of action and accelerate its path toward clinical application.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Nafamostat Mesylate's Antiviral Efficacy Across Diverse Cell Lines: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the in-vitro antiviral activity of Nafamostat Mesylate against various respiratory viruses in different cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research. This compound, a potent serine protease inhibitor, has demonstrated significant antiviral activity, primarily by inhibiting the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the entry of several viruses, including coronaviruses and influenza viruses.
Comparative Antiviral Activity of this compound and Other Antiviral Agents
The antiviral potency of this compound has been evaluated against several viruses, most notably SARS-CoV-2 and MERS-CoV, in a variety of cell lines. Its efficacy is often compared with other antiviral compounds, such as Camostat Mesylate (another TMPRSS2 inhibitor) and Remdesivir (an RNA-dependent RNA polymerase inhibitor). The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their antiviral activities.
Table 1: Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | EC50 / IC50 (nM) | Reference |
| This compound | Calu-3 | 1 - 10 | |
| Calu-3 | 2.2 (IC50) | ||
| Calu-3 | 11 | [1] | |
| VeroE6/TMPRSS2 | ~30,000 | ||
| H3255 | Data not specified | ||
| Camostat Mesylate | Calu-3 | 10 - 100 | |
| Calu-3 | 66 | ||
| Remdesivir | Calu-3 | 230 - 280 | |
| Vero E6 | 1,130 - 1,650 | [2] |
Table 2: Antiviral Activity against MERS-CoV
| Compound | Cell Line | EC50 / IC50 (nM) | Reference |
| This compound | Calu-3 | ~10 | [2] |
| Camostat Mesylate | Calu-3 | Data not specified | [2] |
Table 3: Antiviral Activity against Influenza Virus
| Compound | Cell Line | Virus Strain | Effect | Reference |
| This compound | Human Tracheal Epithelial (HTE) cells | Pandemic (H1N1), Seasonal (H3N2) | Reduced viral titers | [3] |
| Human Nasal Epithelial (HNE) cells | Pandemic (H1N1), Seasonal (H3N2) | Reduced viral titers | [3] |
Understanding the Mechanism of Action: The Role of TMPRSS2
The antiviral activity of this compound is intrinsically linked to the expression of the host cell surface protease TMPRSS2. This enzyme plays a critical role in the proteolytic cleavage of the spike (S) protein of certain viruses, a necessary step for viral fusion with the host cell membrane. Cell lines with high endogenous expression of TMPRSS2, such as the human lung adenocarcinoma cell line Calu-3, are highly susceptible to viruses that utilize this entry pathway and are, therefore, ideal models for evaluating TMPRSS2 inhibitors like Nafamostat. Conversely, cell lines with low or absent TMPRSS2 expression, such as Vero E6 cells, often rely on an alternative, endosomal entry pathway that is less sensitive to Nafamostat. This explains the significant difference in Nafamostat's potency observed between Calu-3 and Vero E6 cells.
Caption: TMPRSS2-mediated viral entry and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key in-vitro antiviral assays used to generate the data in this guide. Specific parameters may vary between studies.
Cell Culture and Virus Propagation
-
Cell Lines: Calu-3 (human lung adenocarcinoma), Vero E6 (African green monkey kidney), and HEK-293T (human embryonic kidney) cells are commonly used. Calu-3 and HEK-293T cells are often cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Vero E6 cells are typically maintained in Eagle's Minimum Essential Medium (EMEM) with similar supplements.
-
Virus Strains: SARS-CoV-2 and MERS-CoV are the primary coronaviruses tested. Influenza A virus strains (e.g., H1N1, H3N2) are also used.
-
Virus Propagation: Viruses are propagated in susceptible host cells (e.g., Vero E6 for SARS-CoV-2). The viral titer is determined using methods such as the plaque assay or TCID50 (50% tissue culture infectious dose) assay.
Antiviral Activity Assays
1. Cytopathic Effect (CPE) Inhibition Assay:
-
Seed host cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound and comparator compounds.
-
Remove the cell culture medium and add the diluted compounds to the wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 2-5 days).
-
Assess cell viability using a suitable method, such as staining with crystal violet or using a commercial cell viability reagent (e.g., MTS or MTT).
-
The EC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.
2. Plaque Reduction Assay:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the antiviral compounds and the virus.
-
Pre-incubate the virus with the compound dilutions for a specified time (e.g., 1 hour).
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates until distinct plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The IC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
3. Quantitative Real-Time PCR (qRT-PCR) for Viral Load Quantification:
-
Seed cells and treat with antiviral compounds as described for the CPE assay.
-
Infect the cells with the virus.
-
At various time points post-infection, harvest the cell supernatant or total cellular RNA.
-
Extract viral RNA from the collected samples.
-
Perform qRT-PCR using primers and probes specific to a viral gene to quantify the amount of viral RNA.
-
The reduction in viral RNA levels in treated cells compared to untreated controls is used to determine the antiviral activity.
Caption: General experimental workflow for determining in-vitro antiviral activity.
Conclusion
The compiled data strongly supports the potent antiviral activity of this compound against TMPRSS2-dependent viruses, particularly in relevant human lung epithelial cell lines like Calu-3. Its efficacy is markedly superior to Camostat Mesylate and, in these specific cell lines, can be more potent than Remdesivir against SARS-CoV-2. The stark difference in activity between TMPRSS2-expressing and non-expressing cell lines underscores the critical role of this host protease in viral entry and highlights the targeted mechanism of Nafamostat. This guide provides a foundational dataset and standardized protocols to aid researchers in the further evaluation and development of this compound as a potential broad-spectrum antiviral agent.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TMPRSS2 Inhibitors: A Focus on Nafamostat and its Alternatives
Introduction to TMPRSS2 as a Therapeutic Target
Transmembrane Serine Protease 2 (TMPRSS2) is a cell surface protein that plays a critical role in the life cycle of various respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2.[1][2][3] For these viruses to infect a host cell, their surface spike proteins must be cleaved, or "primed," by a host protease.[2][4][5] TMPRSS2 performs this essential priming step, facilitating the fusion of the viral and host cell membranes and enabling viral entry.[2][5][6] This crucial function has made TMPRSS2 a significant target for the development of antiviral therapies. By inhibiting the enzymatic activity of TMPRSS2, it is possible to block viral entry and prevent infection.[2] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of Nafamostat and other notable TMPRSS2 inhibitors, supported by experimental data and protocols.
Comparative IC50 Values of TMPRSS2 Inhibitors
The potency of a drug is often measured by its IC50 value, which indicates the concentration of the inhibitor required to reduce the activity of a specific target, in this case, the TMPRSS2 enzyme, by 50%. A lower IC50 value signifies a more potent inhibitor. Several compounds, including clinically approved drugs and experimental molecules, have been evaluated for their ability to inhibit TMPRSS2. Nafamostat has emerged as one of the most potent inhibitors.[4][7][8] The table below summarizes the IC50 values for Nafamostat and other key inhibitors as reported in various biochemical assays.
| Inhibitor | Reported IC50 Value(s) | Notes |
| Nafamostat mesylate | 0.27 nM[4][7][8], 2.2 nM[9], 55 nM[10] | A potent, broad-spectrum serine protease inhibitor. Consistently shows high potency across multiple studies. |
| Camostat mesylate | 4.2 nM[11][12], 6.2 nM[4][7][8], 14.8 nM[9], 17.5 nM[13] | An approved drug in Japan for pancreatitis.[11][14] Structurally similar to Nafamostat but generally less potent. |
| N-0385 | 1.9 nM[13] | A peptidomimetic compound identified as a highly potent and selective TMPRSS2 inhibitor. |
| FOY-251 (GBPA) | 33.3 nM[4], 70.3 nM[11] | The active metabolite of Camostat mesylate. Less potent than the parent compound. |
| Gabexate mesilate | 130 nM[4][7][8] | Approved for pancreatitis and disseminated intravascular coagulation.[4] Less potent than Nafamostat and Camostat. |
| Bromhexine hydrochloride | 0.75 µM (750 nM)[4][15][16][17][18] | A mucolytic agent. Some studies report potent inhibition, while at least one biochemical assay found no inhibitory activity.[4][8] |
| Ambroxol hydrochloride | 0.75 µM (750 nM)[12] | The active metabolite of Bromhexine.[19] |
| Otamixaban | 0.62 µM (620 nM)[7] | An inhibitor of the blood coagulation factor Xa, also found to inhibit TMPRSS2. |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme and substrate concentrations, buffer composition, and incubation times.
Experimental Protocols for TMPRSS2 Inhibition Assay
The determination of IC50 values for TMPRSS2 inhibitors is typically performed using a biochemical enzymatic assay. A common and high-throughput method is the fluorogenic peptide screening assay.
Principle
This assay uses a recombinant form of the TMPRSS2 protein and a synthetic peptide substrate that, when cleaved by the enzyme, releases a fluorescent molecule. The inhibitor's ability to block this cleavage is measured by a reduction in the fluorescent signal.
Materials and Reagents
-
Enzyme: Recombinant Human TMPRSS2 protein (e.g., residues 106-492).[8][20]
-
Substrate: A fluorogenic peptide such as Boc-Gln-Ala-Arg-AMC.[8][20]
-
Inhibitors: Test compounds (e.g., Nafamostat) dissolved in a suitable solvent like DMSO.
-
Assay Buffer: A buffered solution to maintain optimal pH and ionic strength for the enzyme, for example, 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20.[8][20]
-
Microplates: Black, opaque 384-well or 1536-well plates to minimize background fluorescence and light scattering.[8][20]
-
Instrumentation: An acoustic liquid dispenser for precise addition of small volumes and a microplate reader capable of fluorescence detection (e.g., PHERAstar with 340 nm excitation and 440 nm emission filters).[8][20]
Step-by-Step Procedure (384-Well Plate Format)
-
Compound Plating: Using an acoustic dispenser, add a precise volume (e.g., 62.5 nL) of the inhibitor at various concentrations to the wells of a black 384-well plate.[8][20]
-
Substrate Addition: Dispense an equal volume (e.g., 62.5 nL) of the fluorogenic substrate (Boc-Gln-Ala-Arg-AMC) into each well.[8][20]
-
Enzyme Addition: To initiate the enzymatic reaction, add a larger volume (e.g., 750 nL) of the TMPRSS2 enzyme diluted in the assay buffer to each well. The final reaction volume is typically between 5 µL and 25 µL.[8][20]
-
Incubation: Incubate the plate at room temperature for a set period, typically 60 minutes, to allow the enzymatic reaction to proceed.[8][20]
-
Fluorescence Detection: Measure the fluorescence intensity in each well using a microplate reader set to the appropriate excitation and emission wavelengths (e.g., 340 nm and 440 nm, respectively).[8][20]
-
Data Analysis: The fluorescence data is normalized relative to controls (wells with no inhibitor for 100% activity and wells with no enzyme for 0% activity). The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualization of TMPRSS2-Mediated Viral Entry and Inhibition
The following diagram illustrates the critical role of TMPRSS2 in the entry of coronaviruses into host cells and the mechanism by which inhibitors like Nafamostat block this process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The pivotal role of TMPRSS2 in coronavirus disease 2019 and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene of the month: TMPRSS2 (transmembrane serine protease 2) | Journal of Clinical Pathology [jcp.bmj.com]
- 4. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. View of ROLE OF AMBROXOL AS A PROPHYLACTIC AGENT AGAINST COVID-19 | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 13. A TMPRSS2 inhibitor acts as a pan-SARS-CoV-2 prophylactic and therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Possible use of the mucolytic drug, bromhexine hydrochloride, as a prophylactic agent against SARS-CoV-2 infection based on its action on the Transmembrane Serine Protease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Specificity of Nafamostat Mesylate and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine protease inhibitor Nafamostat Mesylate with other common alternatives, focusing on its specificity for target proteases. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific application.
Introduction to this compound
This compound is a broad-spectrum, synthetic serine protease inhibitor. It is utilized for its anticoagulant and anti-inflammatory properties and has been investigated for its potential in treating conditions such as pancreatitis, disseminated intravascular coagulation (DIC), and viral infections. Its mechanism of action involves the potent inhibition of a variety of serine proteases that play crucial roles in the coagulation cascade, the complement system, and viral entry into host cells.
Comparative Analysis of Inhibitor Specificity
The efficacy and utility of a protease inhibitor are largely determined by its specificity towards its target enzymes. The following tables summarize the inhibitory activity (IC₅₀ and Kᵢ values) of this compound in comparison to other widely used serine protease inhibitors, Camostat Mesylate and Gabexate Mesylate. Lower values indicate higher potency.
Table 1: Inhibitory Activity (IC₅₀) Against Key Serine Proteases
| Protease | This compound (IC₅₀) | Camostat Mesylate (IC₅₀) | Gabexate Mesylate (IC₅₀) | Reference(s) |
| TMPRSS2 | ~0.27 nM - 1 nM | ~4.2 nM - 6.2 nM | ~130 nM | [1] |
| Trypsin | Potent Inhibition | 50 nM | - | [1][2] |
| Thrombin | Potent Inhibition | - | Weak Inhibition | [2] |
| Plasmin | Potent Inhibition | - | - | [2] |
| Kallikrein (Pancreatic) | Potent Inhibition | - | No Inhibition | [2] |
| Factor Xa | Potent Inhibition | - | - | [3] |
| C1r/C1s (Complement) | Potent Inhibition | - | - | [2][3] |
Note: IC₅₀ values can vary between studies due to different experimental conditions. This table presents a synthesis of available data for comparative purposes.
Table 2: Comparative Potency of Nafamostat and Gabexate Mesylate
| Target Enzyme/Process | This compound | Gabexate Mesylate | Key Finding | Reference |
| Trypsin | More Potent | Less Potent | Nafamostat's inhibitory effect is less affected by plasma incubation. | [2] |
| Plasmin | Inhibits | Inhibits | Nafamostat is more potent. | [2] |
| Thrombin | Inhibits | Weakly Inhibits | Nafamostat is a more effective thrombin inhibitor. | [2] |
| Pancreatic Kallikrein | Inhibits | Does Not Inhibit | Demonstrates superior specificity of Nafamostat for this enzyme. | [2] |
| Complement-mediated Hemolysis | Potently Inhibits | Inhibits | Nafamostat is a more potent inhibitor of the complement system. | [2] |
Signaling Pathways and Inhibitor Targets
The serine proteases targeted by Nafamostat are key components of several critical physiological and pathological pathways. Understanding these pathways provides context for the inhibitor's mechanism of action and its therapeutic potential.
Coagulation and Complement Cascades
This compound exerts its anticoagulant and anti-inflammatory effects by inhibiting multiple proteases in the coagulation and complement cascades. This broad-spectrum activity helps to prevent thrombosis and modulate the inflammatory response.
Viral Entry via TMPRSS2
The transmembrane protease serine 2 (TMPRSS2) is a host cell protease essential for the entry of several viruses, including SARS-CoV-2. TMPRSS2 cleaves the viral spike protein, which is a critical step for membrane fusion. This compound is a potent inhibitor of TMPRSS2, thereby blocking viral entry.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of inhibitor specificity. Below are generalized methodologies for key assays used to determine the inhibitory activity of compounds like this compound.
In Vitro Fluorometric Protease Inhibition Assay
This assay is a common method to determine the IC₅₀ of an inhibitor against a purified protease.
Objective: To quantify the dose-dependent inhibition of a specific serine protease by an inhibitor.
Principle: A fluorogenic substrate is cleaved by the active protease, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity. An inhibitor will reduce this rate.
Materials:
-
Purified serine protease (e.g., Trypsin, TMPRSS2)
-
Fluorogenic peptide substrate (e.g., FITC-casein)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Inhibitor stock solution (e.g., this compound in DMSO or water)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission suitable for the fluorophore, e.g., 490/525 nm for FITC)
Procedure:
-
Prepare Reagents:
-
Dilute the protease to a working concentration in Assay Buffer.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Dilute the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the inhibitor dilutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted protease to all wells except the negative control.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the kinetic data.
-
Normalize the rates relative to the positive control (V₀).
-
Plot the percentage of inhibition [(1 - V/V₀) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Cell Fusion Assay for Viral Entry Inhibitors
This cell-based assay mimics the TMPRSS2-mediated viral entry process and is used to evaluate inhibitors in a more biologically relevant context.
Objective: To measure the inhibition of spike protein-mediated and TMPRSS2-dependent cell-cell fusion.
Principle: Two populations of cells are engineered. "Effector" cells express the viral spike protein and a component of a reporter system (e.g., a transcriptional activator). "Target" cells express the viral receptor (e.g., ACE2), the protease (TMPRSS2), and the other component of the reporter system (e.g., a reporter gene under the control of the transcriptional activator). When the cells fuse, the reporter system is reconstituted, producing a measurable signal (e.g., luciferase activity).
Materials:
-
Effector cell line (e.g., HEK293T)
-
Target cell line (e.g., HEK293T)
-
Expression plasmids for Spike protein, ACE2, TMPRSS2, and reporter system components
-
Transfection reagent
-
Cell culture medium and supplements
-
Inhibitor to be tested
-
Luminometer or fluorescence microscope for signal detection
Procedure:
-
Cell Transfection:
-
Transfect effector cells with plasmids for the Spike protein and the reporter system's activator component.
-
Transfect target cells with plasmids for ACE2, TMPRSS2, and the reporter gene.
-
-
Cell Co-culture and Treatment:
-
After allowing for protein expression (e.g., 24 hours), harvest and mix the effector and target cells.
-
Plate the cell mixture in a multi-well plate.
-
Add serial dilutions of the inhibitor to the wells.
-
-
Incubation:
-
Incubate the co-culture for a period that allows for cell fusion (e.g., 24 hours).
-
-
Signal Detection:
-
Lyse the cells and measure the reporter gene activity (e.g., add luciferase substrate and measure luminescence).
-
-
Data Analysis:
-
Normalize the reporter signal to a control (e.g., untreated cells).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the EC₅₀ value.
-
Conclusion
This compound is a potent, broad-spectrum serine protease inhibitor with significantly higher potency against key proteases like TMPRSS2, thrombin, and pancreatic kallikrein compared to alternatives such as Gabexate Mesylate and Camostat Mesylate. Its ability to effectively inhibit enzymes in the coagulation, complement, and viral entry pathways underscores its therapeutic potential. The choice of inhibitor should be guided by the specific proteases of interest and the required potency for the intended research or clinical application. The experimental protocols provided herein offer a framework for the validation and comparison of such inhibitors.
References
- 1. Inhibition of Listeria Monocytogenes HtrA Protease with Camostat, Gabexate and Nafamostat Mesylates and the Binding Mode of the Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
A Comparative Analysis of the Anti-inflammatory Properties of Nafamostat and Dexamethasone
A head-to-head comparison of the anti-inflammatory agents Nafamostat and dexamethasone reveals distinct mechanisms of action and therapeutic profiles. While both molecules effectively mitigate inflammatory responses, their underlying pathways and molecular targets differ significantly. Dexamethasone, a potent corticosteroid, exerts broad immunosuppressive effects through genomic and non-genomic pathways. In contrast, Nafamostat, a synthetic serine protease inhibitor, offers a more targeted approach by inhibiting key enzymes involved in the inflammatory and coagulation cascades.
This guide provides a comprehensive comparison of Nafamostat and dexamethasone, summarizing their mechanisms of action, effects on inflammatory mediators, and detailed experimental protocols for their evaluation. It is important to note that while extensive research exists on the individual anti-inflammatory effects of both compounds, direct comparative studies with quantitative head-to-head data are limited in the currently available scientific literature. The data presented here are compiled from individual studies on each drug.
Mechanisms of Anti-inflammatory Action
Dexamethasone, a synthetic glucocorticoid, is a cornerstone in the treatment of a wide range of inflammatory and autoimmune diseases.[1][2] Its primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-dexamethasone complex translocates to the nucleus, where it modulates gene expression. This leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.[3][4] Key aspects of dexamethasone's anti-inflammatory action include the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), and the suppression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[5][6][7] Dexamethasone also upregulates the expression of anti-inflammatory proteins, including annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.[5]
Nafamostat mesylate is a broad-spectrum serine protease inhibitor.[1][8] Its anti-inflammatory effects stem from its ability to inhibit various proteases that play crucial roles in the inflammatory cascade.[1][9] Nafamostat is known to inhibit thrombin, plasmin, kallikrein, and complement factors C1r and C1s.[1][10] By inhibiting these proteases, Nafamostat can interfere with the coagulation cascade, the fibrinolytic system, and the complement system, all of which are intricately linked to inflammation.[1][10] Furthermore, Nafamostat has been shown to suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, by inhibiting the phosphorylation of its inhibitor, IκBα.[8][11] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-8.[1][10]
Signaling Pathways
The distinct mechanisms of Nafamostat and dexamethasone are reflected in the signaling pathways they modulate.
Comparative Effects on Inflammatory Mediators
The following table summarizes the effects of Nafamostat and dexamethasone on key inflammatory mediators based on data from individual studies. It is important to reiterate that these findings are not from direct head-to-head comparative experiments.
| Inflammatory Mediator | Effect of Nafamostat | Effect of Dexamethasone |
| Pro-inflammatory Cytokines | ||
| TNF-α | ↓ (Suppresses expression)[12] | ↓ (Suppresses expression)[6][7][13][14] |
| IL-6 | ↓ (Inhibits production)[1][10] | ↓ (Inhibits production)[6][7][13][14] |
| IL-8 | ↓ (Inhibits production)[1][10] | ↓ (Inhibits production) |
| IFN-γ | ↓ (Suppresses expression)[12] | ↓ (Inhibits production) |
| IL-1β | Not consistently reported | ↓ (Inhibits production)[6][7] |
| Inflammatory Enzymes | ||
| Serine Proteases | ↓ (Broad-spectrum inhibitor)[1][8] | No direct effect |
| COX-2 | Not consistently reported | ↓ (Inhibits expression)[5][7] |
| Transcription Factors | ||
| NF-κB | ↓ (Inhibits activation)[8][11] | ↓ (Inhibits activation)[6][7] |
| AP-1 | Not consistently reported | ↓ (Inhibits activation)[15] |
| Other Mediators | ||
| Complement System | ↓ (Inhibits C1r, C1s)[1][10] | No direct effect |
| Coagulation Factors | ↓ (Inhibits thrombin, FXa, etc.)[1][10] | No direct effect |
Experimental Protocols for a Comparative Study
To facilitate future comparative research, a detailed experimental protocol for an in vitro comparison of the anti-inflammatory effects of Nafamostat and dexamethasone is provided below. This protocol is based on established methodologies for assessing anti-inflammatory drug activity.
In Vitro Assay: Inhibition of LPS-Induced Cytokine Production in Macrophages
Objective: To compare the dose-dependent inhibitory effects of Nafamostat and dexamethasone on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 (murine macrophage-like cell line) or primary bone marrow-derived macrophages (BMDMs).
Materials:
-
RAW 264.7 cells or BMDMs
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Experimental Workflow:
Detailed Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare stock solutions of this compound and dexamethasone in an appropriate solvent (e.g., DMSO or PBS) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Drug Treatment: After the 24-hour incubation, remove the medium and pre-treat the cells with various concentrations of Nafamostat or dexamethasone for 1 hour. Include a vehicle control group.
-
LPS Stimulation: Following pre-treatment, add LPS to each well (except for the unstimulated control group) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: To ensure that the observed effects on cytokine production are not due to cytotoxicity, perform a cell viability assay (e.g., MTT) on the remaining cells in the plate.
Data Analysis: Calculate the percentage inhibition of cytokine production for each drug concentration compared to the LPS-stimulated control. Determine the IC₅₀ (half-maximal inhibitory concentration) values for both Nafamostat and dexamethasone for the inhibition of TNF-α and IL-6.
Conclusion
Nafamostat and dexamethasone represent two distinct classes of anti-inflammatory drugs with different molecular targets and mechanisms of action. Dexamethasone provides broad and potent immunosuppression through the modulation of gene expression, making it effective in a wide array of inflammatory conditions. Nafamostat offers a more targeted approach by inhibiting serine proteases involved in the inflammatory and coagulation pathways. While direct comparative data is lacking, the available evidence suggests that both agents are effective in reducing inflammatory responses. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to identify specific inflammatory conditions where one agent may offer therapeutic advantages over the other. The experimental protocol outlined in this guide provides a framework for conducting such valuable comparative research.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Modeling corticosteroid effects in a rat model of rheumatoid arthritis II: mechanistic pharmacodynamic model for dexamethasone effects in Lewis rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral effect and safety of nafamostat mesilate in patients with mild early-onset COVID-19: An exploratory multicenter randomized controlled clinical trial. | Semantic Scholar [semanticscholar.org]
- 6. Corticosteroids alleviate lipopolysaccharide‐induced inflammation and lung injury via inhibiting NLRP3‐inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a serine protease inhibitor, demonstrates novel antimicrobial properties and effectiveness in Chlamydia-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effects of dexamethasone and L-canavanine in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling Sex Differences in Anti-inflammatory Effects of Dexamethasone in Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nafamostat has anti-asthmatic effects associated with suppressed pro-inflammatory gene expression, eosinophil infiltration and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Anticancer Effects: A Comparative Guide to Nafamostat Mesylate Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Nafamostat Mesylate, a synthetic serine protease inhibitor, is demonstrating significant promise in oncology not as a standalone agent, but as a powerful synergistic partner to established anticancer drugs. This guide provides a comparative overview of the experimental evidence supporting the enhanced efficacy of this compound in combination with various chemotherapeutic agents across different cancer types. The primary mechanism underlying this synergy often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key player in chemoresistance.
Comparative Efficacy of this compound Combinations
The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the synergistic effects of this compound with other anticancer drugs.
| Cancer Type | Combination Drug | Key Findings | Quantitative Synergy Data | Mechanism of Synergy |
| Pancreatic Cancer | Gemcitabine | Enhanced apoptosis, suppressed tumor growth, and improved body weight in mice.[1] In a Phase II clinical trial, the combination with Gemcitabine and S-1 showed a median overall survival of 14.2 months.[2][3] | Specific Combination Index (CI) values are not explicitly stated in the provided abstracts, but the significant enhancement of apoptosis and tumor growth suppression strongly suggest a synergistic interaction. | Inhibition of Gemcitabine-induced NF-κB activation.[1][2] |
| Breast Cancer (Endocrine-Resistant ER-positive) | CDK4/6 Inhibitors (e.g., Palbociclib) | Synergistically overcame endocrine resistance, induced apoptosis, and suppressed metastasis.[4] | While the study highlights synergistic effects, specific CI values are not provided in the abstract. The combination of 20 µM this compound and 10 µM Palbociclib was used in experiments.[4] | Epigenetic downregulation of CDK4 and CDK6.[4] |
| Colorectal Cancer | Oxaliplatin | Enhanced sensitivity of CRC cells to oxaliplatin, repressed subcutaneous tumor growth and hepatic metastasis in vivo.[5] | The study indicates a synergistic apoptotic response, but quantitative CI values are not detailed in the abstract. | Reversal of oxaliplatin-induced NF-κB and Erk activation.[5] |
| Gastric Cancer | Paclitaxel | Limited data available on synergistic effects. Paclitaxel in combination with S-1 has shown efficacy in advanced gastric cancer. | Data on the direct synergistic interaction between this compound and Paclitaxel is not available in the provided search results. | The potential mechanism would likely involve the inhibition of NF-κB, a pathway implicated in paclitaxel resistance. |
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in cancer cell survival, proliferation, and drug resistance.
NF-κB Signaling Pathway Inhibition
Chemotherapeutic agents like gemcitabine and oxaliplatin can paradoxically activate the NF-κB pathway, a transcription factor that promotes cell survival and inflammation, thereby leading to chemoresistance.[1][2][5] this compound acts as a potent inhibitor of NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[2][6][7] This blockade of NF-κB nuclear translocation prevents the transcription of anti-apoptotic genes, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Experimental Workflow for Assessing Synergy
A typical preclinical workflow to assess the synergistic effects of this compound with another anticancer drug involves a series of in vitro and in vivo experiments.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound in combination with another anticancer drug. Specific cell lines, drug concentrations, and incubation times should be optimized for each experiment.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the other anticancer drug, and their combination for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Synergy is determined using software that calculates the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol outlines the steps to quantify apoptosis in cancer cells following combination treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound, the other anticancer drug, and their combination for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][9][10][11][12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group. A significant increase in apoptosis in the combination group compared to single-agent treatments indicates a synergistic effect.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound combination therapy.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[13][14][15][16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into different treatment groups: vehicle control, this compound alone, the other anticancer drug alone, and the combination of both drugs. Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection or oral gavage). For example, in a pancreatic cancer model, gemcitabine might be given once a week, while this compound is administered three times a week.[13]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or Western blot for signaling pathway components). A significant reduction in tumor growth in the combination group compared to the single-agent groups indicates in vivo synergy.
Conclusion
The collective evidence strongly supports the role of this compound as a promising synergistic agent in cancer therapy. Its ability to inhibit the NF-κB pathway and overcome chemoresistance provides a strong rationale for its further investigation in combination with a wide range of anticancer drugs. The data presented in this guide underscore the potential of this combination strategy to improve therapeutic outcomes for patients with various malignancies. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the clinical benefits of incorporating this compound into existing cancer treatment regimens.
References
- 1. Combination chemotherapy of nafamostat mesilate with gemcitabine for pancreatic cancer targeting NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Phase II trial of nafamostat mesilate/gemcitabin/S-1 for unresectable pancreatic cancer | PLOS One [journals.plos.org]
- 4. This compound overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nafamostat mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nafamostat mesilate suppresses NF-kappaB activation and NO overproduction in LPS-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. pure.teikyo.jp [pure.teikyo.jp]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. journals.plos.org [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for Nafamostat Mesylate
This document provides essential safety and logistical information for the proper handling and disposal of Nafamostat Mesylate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on safety data sheets and aims to ensure safe laboratory practices and environmental protection.
Core Principle of Disposal
This compound must be treated as hazardous chemical waste. It is classified as harmful if swallowed, a suspected reproductive toxin, and very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, it must not be disposed of with household garbage or discharged into sewer systems[1][4]. The primary objective is to prevent its release into the environment and ensure it is handled by personnel trained in managing hazardous materials[2][4].
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
Properly identify all waste streams containing this compound. These may include:
-
Unused or Expired Product: Pure this compound powder.
-
Contaminated Materials: Items that have come into direct contact with the compound, such as gloves, pipette tips, weighing papers, vials, and other lab consumables.
-
Spill Cleanup Debris: Absorbent materials and personal protective equipment (PPE) used to clean a spill.
Segregate this compound waste from non-hazardous laboratory waste to avoid unnecessary disposal costs and cross-contamination[5].
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Collect all waste in suitable, sealable, and chemically compatible containers[4]. For liquid waste, the original packaging or a UN-labeled container approved for dangerous goods transport should be used[6]. Solid waste, like contaminated labware, should be placed in double, robust plastic bags, individually sealed[6].
-
Label Containers Clearly: All waste containers must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." Ensure the label is legible and securely attached to the container.
Step 3: On-Site Storage
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials[4].
-
Keep containers tightly closed except when adding waste[7].
-
Ensure that the storage area has secondary containment, such as a spill tray, to manage any potential leaks[6].
-
Store containers away from sources of ignition, as spark-proof tools are recommended for handling[4].
Step 4: Final Disposal
The recommended method for the final disposal of this compound is through a licensed chemical destruction facility[4].
-
Controlled Incineration: The preferred method is controlled incineration with flue gas scrubbing to neutralize harmful decomposition products like nitrogen and sulfur oxides[4][8].
-
Professional Waste Disposal Service: Arrange for pickup and disposal by a certified hazardous waste management company. Do not attempt to treat or dispose of the chemical waste through standard laboratory or municipal systems.
Handling Spills and Contaminated Packaging
-
Spill Management: In case of a spill, evacuate personnel to a safe area. Wear appropriate PPE, including chemical-impermeable gloves and eye protection[4]. Avoid dust formation[4]. Contain the spill and collect the material using spark-proof tools. Place the collected material into a sealed container for disposal as hazardous waste[4][9]. Prevent the spill from entering drains or waterways[1][4].
-
Empty Container Disposal: Empty containers should be triple-rinsed (or equivalent)[4]. The rinsate should be collected and treated as hazardous waste. After rinsing, the container may be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, where regulations permit[4].
Data Presentation
GHS Hazard Classification for this compound
The following table summarizes the quantitative hazard classifications for this compound as identified in safety data sheets.
| Hazard Classification | Category | GHS Code | Description | Source |
| Reproductive Toxicity | Category 2 | H361 | Suspected of damaging fertility or the unborn child. | [1][3][4] |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed. | [2][8] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. | [8] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation. | [8] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation. | [8] |
| Acute Aquatic Toxicity | Category 1 | H400 | Very toxic to aquatic life. | [2] |
| Chronic Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects. | [2] |
Experimental Protocols
No experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were identified in the reviewed literature. The standard and required procedure is the collection of all waste containing this compound and its subsequent destruction via high-temperature incineration by a licensed waste management facility[4][10].
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for handling this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Nafamostat (mesylate)|82956-11-4|MSDS [dcchemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. iwaste.epa.gov [iwaste.epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Nafamostat Mesylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Nafamostat Mesylate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound is a synthetic serine protease inhibitor, recognized for its anticoagulant and anti-inflammatory properties.[1][2] While a valuable tool in research, it is classified as a hazardous substance, harmful if swallowed, and causing skin and serious eye irritation.[2] It is also suspected of damaging fertility or the unborn child, necessitating stringent handling protocols.[3]
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Gloves (Nitrile) | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed immediately upon contact with the compound. While specific breakthrough times for this compound are not available, nitrile gloves offer good resistance to a range of chemicals. Regular changes (e.g., every 30-60 minutes) are recommended. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that comply with ANSI Z87.1 standards. A full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation, to provide comprehensive protection.[4] |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required to prevent skin contact. Gowns should be changed regularly or immediately if contaminated.[5] |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or higher respirator is necessary when handling the powder outside of a containment system, during spill cleanup, or whenever aerosol generation is possible.[4] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is essential for the safe handling of this compound at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
-
Recommended storage temperatures are often refrigerated or frozen (-20°C).[1][6] Always consult the supplier's specific storage instructions.
2. Handling and Use (Experimental Protocol):
-
Preparation: All handling of powdered this compound should be conducted within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.[7]
-
Weighing: Use a balance with a draft shield or a dedicated weighing enclosure.
-
Reconstitution: When preparing solutions, add the solvent slowly to the powder to avoid aerosolization.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before and after handling the compound, even after removing gloves.[1][5]
3. Spill Management:
-
Evacuation: Evacuate the immediate area of the spill.
-
Ventilation: Ensure the area is well-ventilated.
-
Cleanup: Wearing the appropriate PPE, cover the spill with an absorbent material. Collect the material into a sealed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.
4. Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including gloves, gowns, and cleaning materials, must be collected in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][8] Do not discharge into the environment.[9]
Quantitative Data
While specific occupational exposure limits for this compound have not been established, the following toxicological data underscores the need for cautious handling.[4][10]
| Metric | Value | Species |
| Oral LD50 | 3,050 mg/kg | Rat |
| Oral LD50 | 4,600 mg/kg | Mouse |
| Intraperitoneal LD50 | 162 mg/kg | Rat |
| Subcutaneous LD50 | 9,200 mg/kg | Rat |
| Subcutaneous LD50 | 6,180 mg/kg | Mouse |
Visualizing Safety and Mechanism of Action
To further clarify the necessary procedures and the compound's mechanism, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Inhibitory action of this compound on serine proteases.
By adhering to these stringent safety protocols and understanding the nature of this compound, laboratories can ensure the well-being of their personnel while advancing critical research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Nafamostat (mesylate)|82956-11-4|MSDS [dcchemicals.com]
- 5. Identification of this compound as a selective stimulator of NK cell IFN-γ production via metabolism-related compound library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. mt.com [mt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
